5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCYIPLTOREIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(O2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620088 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828911-26-8 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols and characterization data for the key intermediate and the final product.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(4-fluorophenyl)acetohydrazide, from a commercially available starting material. The subsequent step is the cyclization of this hydrazide to yield the target 1,3,4-oxadiazole ring system.
Experimental Protocols
Step 1: Synthesis of 2-(4-Fluorophenyl)acetohydrazide (Intermediate)
This procedure details the formation of the hydrazide intermediate from the corresponding ester.
Reaction Scheme:
Procedure:
-
To a solution of ethyl 2-(4-fluorophenyl)acetate (1.0 equivalent) in ethanol (approximately 5-10 mL per gram of ester), add hydrazine hydrate (2.0 to 3.0 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add cold water to precipitate the solid product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(4-fluorophenyl)acetohydrazide. The product is typically of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound (Final Product)
This section describes the cyclization of the hydrazide intermediate to form the target 1,3,4-oxadiazole.
Reaction Scheme:
Procedure:
-
Dissolve 2-(4-fluorophenyl)acetohydrazide (1.0 equivalent) in methanol (approximately 10-15 mL per gram of hydrazide).
-
To this solution, add a solution of cyanogen bromide (1.0 to 1.2 equivalents) in methanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture on a steam bath to near boiling for a short period, then allow it to stir at room temperature.
-
Concentrate the reaction mixture by distillation under reduced pressure.
-
Neutralize the residue with an aqueous solution of a mild base, such as sodium bicarbonate or ammonium hydroxide, to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the intermediate and final products.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2-(4-Fluorophenyl)acetohydrazide | C₈H₉FN₂O | 168.17 | 162-164 | > 90 |
| This compound | C₉H₈FN₃O | 193.18 | 188-190 | 75-85 |
Table 2: Spectroscopic Data for 2-(4-Fluorophenyl)acetohydrazide
| Data Type | Key Features |
| ¹H NMR (DMSO-d₆) | δ (ppm): 9.1 (s, 1H, -CONH-), 7.3 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), 4.2 (s, 2H, -NH₂), 3.4 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 169.0 (C=O), 161.5 (d, J=242 Hz, C-F), 132.5 (d, J=3 Hz, C), 131.0 (d, J=8 Hz, CH), 115.0 (d, J=21 Hz, CH), 40.0 (CH₂) |
| IR (KBr, cm⁻¹) | ν: 3300-3200 (N-H stretching), 1640 (C=O stretching), 1600 (N-H bending), 1220 (C-F stretching) |
| MS (ESI+) | m/z: 169.08 [M+H]⁺ |
Table 3: Spectroscopic Data for this compound
| Data Type | Key Features |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.05 (s, 2H, -NH₂), 4.05 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.5 (C-NH₂), 161.8 (d, J=243 Hz, C-F), 157.0 (C-O), 132.0 (d, J=3 Hz, C), 131.5 (d, J=8 Hz, CH), 115.5 (d, J=21 Hz, CH), 31.0 (CH₂) |
| IR (KBr, cm⁻¹) | ν: 3350-3250 (N-H stretching), 1660 (C=N stretching), 1605 (N-H bending), 1225 (C-F stretching), 1080 (C-O-C stretching) |
| MS (ESI+) | m/z: 194.07 [M+H]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, associated with a wide spectrum of biological activities.[1] This document consolidates available data to serve as a foundational resource for researchers engaged in drug discovery and development. All quantitative data are presented in tabular format for clarity, and key experimental protocols are detailed. Logical and experimental workflows are visualized using Graphviz diagrams to illustrate core concepts.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in biological assays. The available data are summarized below.
Identification and Structural Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₈FN₃O | |
| Molecular Weight | 193.18 g/mol | |
| Canonical SMILES | NC1=NN=C(CC2=CC=C(C=C2)F)O1 | |
| InChI Key | YZCYIPLTOREIPI-UHFFFAOYSA-N | |
| CAS Number | Not explicitly found in searched literature | - |
| MDL Number | MFCD09807212 | |
| PubChem Substance ID | 329816329 |
Physical and Chemical Properties
While specific experimental data for the title compound are limited in the reviewed literature, the following table includes known properties and estimates based on analogous compounds.
| Property | Value | Notes | Source |
| Physical Form | Solid | - | |
| Melting Point (°C) | Data not available | The melting point for the analogous 5-(4-chlorophenyl) derivative is 176–178 °C.[2] The 2-amino-5-phenyl-1,3,4-oxadiazole melts at 237-242 °C. | - |
| Solubility | Data not available | A structurally related quinazolinone derivative is soluble in DMSO, DMF, and acetone; slightly soluble in methanol; and insoluble in water. | [3] |
| pKa | Data not available | The pKa of a base refers to the pKa of its conjugate acid.[4] Primary amines on heterocyclic rings can have varied basicity depending on the ring's electronic nature.[5][6] | - |
| LogP | Data not available | A calculated LogP for the similar N-Cyclopentyl-3-propyl-1,2,4-oxadiazol-5-amine is 2.3766.[7] The LogP for 5-Methyl-1,3,4-oxadiazol-2-amine is calculated to be -0.9.[8] | - |
Synthesis and Characterization
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established. A reliable method involves the cyclization of a carboxylic acid derivative with semicarbazide, typically using a dehydrating agent like phosphorus oxychloride.
Experimental Protocol: Synthesis
The following protocol is adapted from the synthesis of the analogous compound, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine.[9]
Reaction Scheme: (4-Fluorophenyl)acetic acid + Thiosemicarbazide --(POCl₃)--> this compound
Materials:
-
(4-Fluorophenyl)acetic acid
-
Semicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Potassium hydroxide (KOH), saturated solution
-
Ethanol
Procedure:
-
A mixture of (4-fluorophenyl)acetic acid (1 equivalent) and semicarbazide (1 equivalent) is carefully suspended in phosphorus oxychloride (approx. 3 mL per mole of acid).
-
The reaction mixture is heated under reflux for 45-60 minutes.
-
After cooling to room temperature, deionized water (approx. 3 mL) is added cautiously to the mixture.
-
The mixture is then heated under reflux for an additional 4 hours to ensure complete cyclization.
-
The reaction mixture is filtered while hot, and the collected solid is washed with warm water.
-
The filtrate is carefully basified to a high pH using a saturated solution of potassium hydroxide.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to yield the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. chemscene.com [chemscene.com]
- 8. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific experimental data on the mechanism of action for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related 2-amino-5-substituted-1,3,4-oxadiazole derivatives. The information provided herein is intended to serve as a scientific guide for research and development purposes.
Introduction: The 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities. This structural feature allows it to participate in hydrogen bonding and other non-covalent interactions with various biological targets. Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of a 2-amino substituent and a 5-benzyl group, particularly with a fluorine substitution on the phenyl ring, often correlates with potent antimicrobial, specifically antibacterial, activity.
Hypothesized Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Based on extensive literature on the antimicrobial properties of the 2-amino-1,3,4-oxadiazole scaffold and the frequent association of fluoroquinolone-like structures with antibacterial action, a plausible mechanism of action for this compound is the inhibition of bacterial DNA gyrase (a type II topoisomerase).
DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. The enzyme functions as a heterotetramer (GyrA2GyrB2) and facilitates the transient double-stranded breakage of DNA, passage of another DNA segment through the break, and subsequent resealing of the DNA. Inhibition of this process leads to the accumulation of DNA damage and ultimately results in bacterial cell death.
The proposed mechanism involves the binding of this compound to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event would prevent the conformational changes necessary for ATP hydrolysis, thereby inhibiting the supercoiling activity of the enzyme.
Signaling Pathway Diagram
Quantitative Data
While specific quantitative data for this compound is not available, the following table presents data for a structurally related 1,2,4-oxadiazole/pyrrolidine hybrid compound, which has been shown to inhibit E. coli DNA gyrase. This data is provided as a representative example of the potential potency of this class of compounds.
| Compound | Target Enzyme | IC50 (nM)[1] |
| Representative Inhibitor (Compound 16) | E. coli DNA Gyrase | 120 |
| Novobiocin (Reference) | E. coli DNA Gyrase | 170 |
Experimental Protocols
The following protocols are standard methods used to assess the antimicrobial activity and the specific inhibition of DNA gyrase.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[2]
Materials:
-
Mueller-Hinton (MH) broth
-
96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MH broth to a concentration of approximately 1 x 106 colony-forming units (CFU)/mL.
-
Prepare serial twofold dilutions of the test compound in MH broth in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a bacterial concentration of 5 x 105 CFU/mL.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Relaxed pBR322 plasmid DNA (substrate)
-
E. coli DNA gyrase enzyme
-
Test compound at various concentrations
-
Stop buffer/loading dye (e.g., 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose gel (1%) and electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide) and visualization system
Procedure:
-
Prepare a reaction mixture on ice containing the assay buffer and relaxed pBR322 plasmid DNA.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound. The IC50 value can be determined by quantifying the band intensities.
Experimental Workflow Diagram
Conclusion and Future Directions
While direct experimental evidence is pending, the structural features of this compound strongly suggest a potential mechanism of action involving the inhibition of bacterial DNA gyrase. The provided experimental protocols offer a clear path for the validation of this hypothesis. Future research should focus on synthesizing this compound and evaluating its activity in both antimicrobial susceptibility assays and specific enzyme inhibition assays. Furthermore, co-crystallization studies of the compound with DNA gyrase could provide definitive structural evidence of its binding mode and mechanism of inhibition.
References
- 1. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on the biological landscape of derivatives of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. While direct and extensive research on this specific parent compound is limited in publicly available literature, this document provides a comprehensive analysis of structurally related 1,3,4-oxadiazol-2-amine derivatives to infer the potential therapeutic avenues of the target compound. This guide synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester groups, which contributes to its favorable pharmacokinetic properties and ability to engage in hydrogen bonding with biological targets.[1] Derivatives of 1,3,4-oxadiazole are known to possess a diverse range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2] The presence of a 4-fluorobenzyl group at the 5-position and an amine group at the 2-position of the oxadiazole core suggests a high potential for biological activity, warranting a thorough investigation of its derivatives.
This guide will explore the biological activities of compounds structurally analogous to this compound, providing a predictive framework for its therapeutic potential.
Synthesis of the 1,3,4-Oxadiazole Core
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. A common and efficient method involves the cyclization of N-acylhydrazides. The general synthetic pathway is outlined below.
Biological Activities of Structurally Related Derivatives
Due to the limited specific data on this compound derivatives, this section will focus on the reported biological activities of analogous compounds, primarily those with substitutions on the 2-amino group and variations of the 5-benzyl moiety.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents.[2] The mechanism of action often involves the inhibition of crucial enzymes or signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole-2-amine Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | Activity (IC50/GP) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 2-Amino substituted with 2,4-dimethylphenyl; 5-position with 4-methoxyphenyl | MDA-MB-435 (Melanoma) | GP = 15.43 | |
| K-562 (Leukemia) | GP = 18.22 | |||
| T-47D (Breast Cancer) | GP = 34.27 | |||
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | 2-Amino substituted with 4-bromophenyl; 5-position with 3,4-dimethoxyphenyl | HOP-92 (NSCLC) | GP = 75.06 | |
| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-oxadiazol-2-yl-methyl}-phenyl-amine | 2-Methylamino substituted with phenyl; 5-position with a fluorophenyl-pyridine moiety | Caco-2 | IC50 = 2.3 µM |
GP = Growth Percent as per NCI-60 screening protocol. A lower GP value indicates higher activity.
The data suggests that substitutions on both the 2-amino and the 5-position of the 1,3,4-oxadiazole ring significantly influence the anticancer activity. The presence of a fluorophenyl group in one of the active compounds indicates that a 4-fluorobenzyl substituent may also confer potent anticancer properties.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a common feature in many antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Substitution Pattern | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 2-Thiol substitution; 5-position with 4-fluorophenyl | E. coli | Stronger than ampicillin | |
| S. pneumoniae | Stronger than ampicillin | |||
| P. aeruginosa | >100x stronger than ampicillin | |||
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 2-Amino substituted with dodecyl; 5-position with pyridin-4-yl | M. tuberculosis | MIC = 4–8 µM | |
| 2,5-disubstituted 1,3,4-oxadiazoles containing a naphthofuran moiety | Naphthofuran at 5-position | P. aeruginosa | MIC = 0.2 mg/mL | |
| B. subtilis | MIC = 0.2 mg/mL |
The potent activity of a 5-(4-fluorophenyl) substituted derivative against various bacteria highlights the potential of the 5-(4-fluorobenzyl) moiety in designing effective antimicrobial agents.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Enzyme Inhibition
Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.
Table 3: Enzyme Inhibition Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Substitution Pattern | Target Enzyme | Activity (IC50) | Reference |
| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | 2-Amino substituted with dodecyl; various aryl at 5-position | Acetylcholinesterase (AChE) | 12.8–99.2 µM | [1] |
| Butyrylcholinesterase (BChE) | from 53.1 µM | [1] | ||
| 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles | 2-Benzylthio substitution; 5-position with a pyrazole containing a 4-fluorobenzyl group | Xanthine Oxidase (XO) | Evaluated |
The inhibition of cholinesterases by N-alkylated 2-amino-1,3,4-oxadiazoles suggests that derivatives of this compound could be explored for neurodegenerative diseases. The evaluation of a derivative containing a 4-fluorobenzyl moiety as a xanthine oxidase inhibitor points towards potential applications in treating gout.
Ellman's method is a spectrophotometric assay used to determine the activity of cholinesterases and the inhibitory potential of compounds.
Conclusion and Future Directions
Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives based on the this compound scaffold. High-throughput screening against a panel of cancer cell lines, pathogenic microbes, and key enzymes would be a crucial first step in elucidating their therapeutic potential. Further structure-activity relationship (SAR) studies would then guide the optimization of lead compounds to enhance potency and selectivity, paving the way for preclinical and clinical development. This technical guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
spectroscopic analysis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine (NMR, IR, Mass Spec)
Spectroscopic Analysis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester groups, potentially enhancing pharmacological activity by participating in hydrogen bonding with biological targets.[3] This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, based on data from structurally related compounds, and outlines the experimental protocols for its synthesis and analysis.
Molecular Structure
The chemical structure of this compound consists of a central 1,3,4-oxadiazole ring substituted with an amino group at position 2 and a 4-fluorobenzyl group at position 5.
-
Molecular Formula: C₉H₈FN₃O
-
Molecular Weight: 193.18 g/mol
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the amino group, the methylene bridge, and the 4-fluorophenyl ring. The spectrum would typically be recorded in a solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.40 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Aromatic Protons (ortho to F) |
| ~ 7.10 - 7.20 | Triplet (t) or Multiplet (m) | 2H | Aromatic Protons (meta to F) |
| ~ 7.00 - 7.50 | Broad Singlet (br s) | 2H | -NH₂ Protons |
| ~ 4.10 - 4.20 | Singlet (s) | 2H | -CH₂- Protons (benzyl) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will feature signals for the two distinct carbons of the oxadiazole ring, the methylene carbon, and the carbons of the 4-fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 - 166 | C=N of Oxadiazole Ring (C2) |
| ~ 161 - 163 | C-O of Oxadiazole Ring (C5) |
| ~ 160 - 164 (d, ¹JCF) | Aromatic Carbon attached to F (C-F) |
| ~ 131 - 133 (d, ³JCF) | Aromatic Carbons (ortho to CH₂) |
| ~ 129 - 131 (d, ⁴JCF) | Aromatic Carbon (ipso to CH₂) |
| ~ 115 - 117 (d, ²JCF) | Aromatic Carbons (meta to CH₂) |
| ~ 30 - 35 | -CH₂- Carbon (benzyl) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H, C=N, C-O, and C-F bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3300 | Medium-Strong, Broad | N-H stretching (amino group) |
| ~ 3030 - 3080 | Medium | Aromatic C-H stretching |
| ~ 2920 - 2960 | Weak | Aliphatic C-H stretching (-CH₂-) |
| ~ 1640 - 1660 | Strong | C=N stretching (oxadiazole ring) |
| ~ 1580 - 1610 | Medium | C=C stretching (aromatic ring) |
| ~ 1500 - 1520 | Strong | N-H bending (amino group) |
| ~ 1220 - 1240 | Strong | Asymmetric C-O-C stretching (oxadiazole) |
| ~ 1000 - 1050 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 193. The fragmentation pattern would likely involve the cleavage of the benzyl group.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Assignment |
| 193 | [M]⁺ Molecular Ion |
| 109 | [C₇H₆F]⁺ (Fluorotropylium or benzyl cation) |
| 84 | [C₂H₂N₃O]⁺ (Oxadiazole-amine fragment) |
Experimental Protocols
The synthesis and spectroscopic analysis of this compound can be performed following established procedures for 1,3,4-oxadiazole derivatives.[1][9]
Synthesis Workflow
A common and effective method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of a semicarbazide derivative. The general workflow is depicted below.
Caption: Proposed synthetic pathway for this compound.
Detailed Methodology
-
Synthesis of 2-(4-Fluorophenyl)acetohydrazide: 4-Fluorophenylacetic acid is first converted to its corresponding ethyl ester by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid or by using thionyl chloride. The resulting ester, ethyl 2-(4-fluorophenyl)acetate, is then refluxed with hydrazine hydrate to yield 2-(4-fluorophenyl)acetohydrazide. The product is typically purified by recrystallization.
-
Synthesis of 1-(2-(4-Fluorophenyl)acetyl)semicarbazide: The acetohydrazide intermediate is reacted with a source of the cyanate ion. A common method involves dissolving the hydrazide in an acidic aqueous solution and adding a solution of potassium cyanate while maintaining a low temperature. The resulting semicarbazide precipitates and can be collected by filtration.
-
Cyclization to this compound: The semicarbazide is subjected to dehydrative cyclization. This can be achieved by heating with a strong acid like concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is then neutralized to precipitate the crude product, which is subsequently purified by column chromatography or recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis Protocol
The following workflow outlines the steps for the comprehensive spectroscopic characterization of the synthesized compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijper.org [ijper.org]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. eu-opensci.org [eu-opensci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions.[1][2][3][4] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[4][5][6] This technical guide consolidates the potential therapeutic applications of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine by examining the established biological activities of structurally related 1,3,4-oxadiazole-2-amine analogs. The insights provided herein are intended to guide further research and drug development efforts for this class of compounds.
Core Therapeutic Areas and Molecular Targets
Based on extensive studies of the 1,3,4-oxadiazole scaffold, the primary therapeutic areas of interest for compounds like this compound include oncology, neurodegenerative diseases, and inflammatory conditions.
Oncology
The 1,3,4-oxadiazole nucleus is a common feature in many anticancer agents.[1][2] Compounds bearing this scaffold have been shown to exhibit cytotoxic and antiproliferative effects across a wide range of cancer cell lines.
Potential Molecular Targets:
While the precise targets of this compound are yet to be elucidated, related compounds have been shown to interfere with various cancer-related pathways. These compounds can act as inhibitors of crucial enzymes or disrupt protein-protein interactions essential for cancer cell survival and proliferation.
Quantitative Data on Anticancer Activity of 1,3,4-Oxadiazol-2-amine Analogs
The following table summarizes the anticancer activity of representative N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, as evaluated by the National Cancer Institute (NCI) US protocol.[7][8] The data is presented as Growth Percent (GP).
| Compound | Cancer Cell Line | Cell Line Type | Growth Percent (GP) |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | 18.22[8] |
| MDA-MB-435 | Melanoma | 15.43[8] | |
| T-47D | Breast Cancer | 34.27[8] | |
| HCT-15 | Colon Cancer | 39.77[8] | |
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82[7] |
Neurodegenerative Diseases
Enzyme inhibition is a key mechanism through which 1,3,4-oxadiazole derivatives may exert therapeutic effects in neurodegenerative disorders such as Alzheimer's disease. Specifically, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a validated strategy for symptomatic treatment.[9]
Potential Molecular Targets:
-
Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine.
-
Butyrylcholinesterase (BChE): A secondary enzyme involved in acetylcholine hydrolysis.
Quantitative Data on Cholinesterase Inhibition by 1,3,4-Oxadiazol-2-amine Analogs
The table below presents the inhibitory activity of various 5-aryl-1,3,4-oxadiazol-2-amines against AChE and BChE.
| Compound | Target Enzyme | IC50 (µM) |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | 12.8[9] |
| BChE | > 53.1[9] |
Note: While a thiadiazole, this analog is structurally related and provides insight into potential activity.
Anti-inflammatory and Analgesic Activity
Derivatives of 1,3,4-oxadiazole have also been investigated for their anti-inflammatory and analgesic properties.[6]
Potential Molecular Targets:
The anti-inflammatory effects of this class of compounds may be attributed to the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key mediators of inflammation.
Experimental Protocols
Anticancer Activity Screening (NCI-60 Protocol)
This protocol involves screening test compounds against a panel of 60 human cancer cell lines.
Methodology:
-
Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Application: The test compound is added at a single concentration to the cell cultures.
-
Incubation: Cells are incubated for 48 hours.
-
Endpoint Measurement: Sulforhodamine B (SRB) protein assay is used to determine cell viability. The protein content is proportional to the number of viable cells.
-
Data Analysis: The growth percentage is calculated relative to control cells.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE and BChE activity.
Methodology:
-
Enzyme and Substrate Preparation: Solutions of AChE or BChE, the test compound, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in a phosphate buffer.
-
Reaction Initiation: The enzyme is pre-incubated with the test compound at various concentrations. The reaction is initiated by adding the substrate and Ellman's reagent (DTNB).
-
Spectrophotometric Measurement: The absorbance is measured at 412 nm. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of anticancer action via kinase inhibition.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining IC50 values in enzyme inhibition assays.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive body of research on related 1,3,4-oxadiazole derivatives, key areas for investigation include oncology, neurodegenerative diseases, and inflammatory conditions. The provided data and experimental protocols offer a foundational framework for researchers to design and execute studies aimed at elucidating the specific therapeutic potential and mechanism of action of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize its pharmacological profile.
References
- 1. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. | Semantic Scholar [semanticscholar.org]
- 4. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine Interactions: A Technical Guide
Affiliation: Google Research
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the in silico modeling of a specific derivative, 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. We will explore its potential biological targets, outline detailed experimental protocols for computational analysis, and present hypothetical data to illustrate its potential interactions and pharmacokinetic profile. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive framework for the virtual screening and evaluation of this compound.
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding and enhancing pharmacological activity.[1] Derivatives of this scaffold have been reported to interact with various biological targets, including enzymes and receptors involved in cancer, inflammation, and microbial infections.[2][3][4] The subject of this guide, this compound, is a representative member of this class. In silico modeling techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are invaluable tools for elucidating the potential therapeutic applications of such novel compounds in the early stages of drug discovery.[5]
Potential Biological Targets and Signaling Pathways
Based on the activities of structurally related 1,3,4-oxadiazole derivatives, several potential biological targets can be postulated for this compound. These include, but are not limited to, cyclooxygenase (COX) enzymes, various protein kinases, and microbial enzymes like peptide deformylase.[3][6]
For the purpose of this guide, we will focus on its potential as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.
COX-2 Signaling Pathway
The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). A simplified representation of the COX-2 signaling pathway is depicted below.
Caption: Simplified COX-2 signaling pathway and the putative inhibitory action of the compound.
In Silico Modeling Workflow
A typical in silico workflow for evaluating a novel compound involves several stages, from ligand and protein preparation to detailed interaction analysis and pharmacokinetic profiling.
Caption: A general workflow for the in silico analysis of a small molecule inhibitor.
Experimental Protocols
This section details the methodologies for the key in silico experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Protein Preparation:
-
The crystal structure of the target protein (e.g., human COX-2) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., AMBER).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software.
-
The structure is converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states at physiological pH are assigned.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, Glide) is used to perform the simulation.
-
The binding site on the receptor is defined based on the location of the co-crystallized ligand or through blind docking.
-
The ligand is docked into the defined binding site, and multiple binding poses are generated.
-
The poses are scored based on their binding affinity (e.g., kcal/mol).
-
ADMET Prediction
ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a compound.
Protocol:
-
Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of the compound is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:
-
Absorption: Lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, and others.
-
-
Analysis: The predicted properties are compared against established ranges for orally active drugs (e.g., Lipinski's Rule of Five).
Data Presentation
The following tables summarize hypothetical quantitative data for the in silico modeling of this compound.
Table 1: Molecular Docking Results against COX-2
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | Arg120, Tyr355, Ser530 | 2 |
| Celecoxib (Reference) | -9.2 | Arg120, Tyr355, His90 | 3 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Recommended Range |
| Molecular Weight | 207.21 g/mol | < 500 g/mol |
| LogP | 1.85 | < 5 |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 3 | < 10 |
| GI Absorption | High | High |
| BBB Permeant | No | No |
| CYP2D6 Inhibitor | No | No |
| Ames Toxicity | Non-mutagenic | Non-mutagenic |
Conclusion
The in silico modeling of this compound suggests that it has the potential to be a selective COX-2 inhibitor with a favorable pharmacokinetic profile. The hypothetical molecular docking study indicates strong binding affinity to the active site of COX-2, and the ADMET predictions suggest good oral bioavailability and a low toxicity profile. These computational findings provide a strong rationale for the synthesis and further experimental evaluation of this compound as a potential therapeutic agent. Further in vitro and in vivo studies are necessary to validate these computational predictions.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 1,3,4-Oxadiazoles: A Technical Guide to Synthesis and Therapeutic Discovery
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of novel 1,3,4-oxadiazole compounds.
The 1,3,4-oxadiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and the ability to form crucial hydrogen bonds.[3][4] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5][6][7] This technical guide provides an in-depth exploration of the synthesis of novel 1,3,4-oxadiazole derivatives, presents their biological activities with quantitative data, and elucidates key signaling pathways through which they exert their therapeutic effects.
Synthetic Methodologies: A Gateway to Novel Derivatives
The synthesis of the 1,3,4-oxadiazole ring can be achieved through several versatile and efficient methods. The most common strategies involve the cyclization of intermediates such as diacylhydrazines, acylhydrazones, and semicarbazides. These methods offer flexibility in introducing a wide range of substituents at the 2- and 5-positions of the oxadiazole core, enabling the systematic exploration of structure-activity relationships (SAR).
General Experimental Protocols
Below are detailed methodologies for the synthesis of key classes of 1,3,4-oxadiazole derivatives.
1. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones:
This common method involves the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone, followed by oxidative cyclization.[8]
-
Step 1: Formation of Acylhydrazone:
-
To a solution of an appropriate acid hydrazide (1 mmol) in ethanol (20 mL), add the corresponding aldehyde (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the acylhydrazone intermediate.
-
-
Step 2: Oxidative Cyclization:
-
Dissolve the acylhydrazone (1 mmol) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
-
Add an oxidizing agent, for example, iodine (1.2 mmol) and potassium carbonate (2 mmol).[8]
-
Stir the reaction mixture at room temperature or heat as required for 2-8 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water and then with a dilute sodium thiosulfate solution to remove excess iodine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
2. Synthesis of 2-Amino-1,3,4-oxadiazoles from Semicarbazones:
This method utilizes the iodine-mediated oxidative cyclization of semicarbazones, which are readily prepared from aldehydes and semicarbazide.[9]
-
Step 1: Formation of Semicarbazone:
-
Dissolve semicarbazide hydrochloride (1 mmol) and sodium acetate (1 mmol) in a mixture of water and ethanol.
-
Add the desired aldehyde (1 mmol) to the solution and stir at room temperature for 1-2 hours.
-
The resulting precipitate is filtered, washed with water, and dried.
-
-
Step 2: Oxidative Cyclization:
-
Suspend the semicarbazone (1 mmol) in a suitable solvent like ethanol or dioxane.
-
Add iodine (1.2 mmol) and a base such as sodium bicarbonate or potassium carbonate (2-3 mmol).
-
Reflux the mixture for 3-6 hours.
-
After cooling, pour the reaction mixture into water and decolorize with sodium thiosulfate solution.
-
The precipitated 2-amino-1,3,4-oxadiazole is filtered, washed with water, and purified by recrystallization.
-
3. Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols:
This synthesis involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.[10][11]
-
Step 1: Formation of Potassium Dithiocarbazinate Salt:
-
Dissolve the appropriate acid hydrazide (1 mmol) in absolute ethanol (20 mL).
-
Add potassium hydroxide (1.2 mmol) and stir until a clear solution is obtained.
-
Add carbon disulfide (1.5 mmol) dropwise while cooling the mixture in an ice bath.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried.
-
-
Step 2: Cyclization:
-
Reflux the potassium salt (1 mmol) in water (10 mL) for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6.
-
The precipitated 5-substituted-1,3,4-oxadiazole-2-thiol is filtered, washed with water, and recrystallized from ethanol.
-
Biological Activities and Quantitative Data
1,3,4-Oxadiazole derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological data for representative compounds.
Table 1: Anticancer Activity of Novel 1,3,4-Oxadiazole Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | A549 (Lung) | <0.14 | [12][13] |
| 4i | A549 (Lung) | 1.59 | [12][13] |
| 4l | A549 (Lung) | 1.80 | [12][13] |
| 4f | A549 (Lung) | 7.48 | [12][13] |
| 4g | C6 (Glioma) | 8.16 | [12][13] |
| 1o | HepG2 (Liver) | 8.6 | [9] |
| AMK OX-11 | HeLa (Cervical) | 11.26 | [14] |
| AMK OX-9 | A549 (Lung) | 20.73 | [14] |
| AMK OX-8 | A549 (Lung) | 25.04 | [14] |
| Compound 5 | U87 (Glioblastoma) | 35.1 | [15] |
| AMK OX-12 | HeLa (Cervical) | 42.11 | [14] |
Table 2: Antimicrobial Activity of Novel 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4-16 | [16] |
| OZE-II | S. aureus | 4-16 | [16] |
| 1b | S. faecalis | 4-64 | [9] |
| 1e | S. faecalis | 4-64 | [9] |
| 1g | S. faecalis | 4-64 | [9] |
| 5c | Gram-positive/negative bacteria | 0.5-8 | [17] |
| 5d | Gram-positive/negative bacteria | 0.5-8 | [17] |
| OZE-III | S. aureus | 8-32 | [16] |
| 2g | C. albicans | 8 | [9] |
| 2g | A. niger | 64 | [9] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which 1,3,4-oxadiazole compounds exert their biological effects is crucial for rational drug design. Several studies have elucidated their interactions with key cellular targets and signaling pathways.
Anticancer Mechanisms
The anticancer activity of 1,3,4-oxadiazoles is often attributed to their ability to induce apoptosis and inhibit cell proliferation by modulating critical signaling pathways. Two prominent pathways implicated are the NF-κB and STAT3 signaling cascades.
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival.[1] Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[2][7] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[2][7]
STAT3 Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is constitutively activated in many cancers, leading to increased cell proliferation, survival, and angiogenesis.[5][18] The activation of STAT3 is typically mediated by Janus kinases (JAKs). Some 1,3,4-oxadiazole compounds have been identified as inhibitors of STAT3 signaling, likely by interfering with its phosphorylation or dimerization, thereby preventing its nuclear translocation and transcriptional activity.[5][6]
Antimicrobial Mechanisms
The antimicrobial action of 1,3,4-oxadiazoles involves the inhibition of essential microbial enzymes and pathways that are distinct from those in mammalian cells, providing a basis for selective toxicity.
Experimental Workflow for Antimicrobial Evaluation:
A typical workflow for evaluating the antimicrobial potential of newly synthesized 1,3,4-oxadiazole compounds is outlined below.
Conclusion
The 1,3,4-oxadiazole moiety continues to be a highly fruitful scaffold for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities make it an attractive target for medicinal chemists. This guide has provided a comprehensive overview of the key synthetic strategies, quantitative biological data, and mechanistic insights into the action of these promising compounds. The continued exploration of the vast chemical space around the 1,3,4-oxadiazole nucleus, guided by a deeper understanding of their molecular targets and signaling pathways, holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 5-substituted-1,3,4-oxadiazol-2-amines
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-Substituted-1,3,4-Oxadiazol-2-amines
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It is considered a "privileged structure" due to its favorable physicochemical properties, including metabolic stability, the ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[1] The 2,5-disubstituted 1,3,4-oxadiazole core, particularly with an amine substituent at the 2-position, serves as a versatile template for designing novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.[2][3][4][5][6]
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for 5-substituted-1,3,4-oxadiazol-2-amines across various biological targets. It consolidates quantitative data from key studies, details relevant experimental protocols, and uses logical diagrams to illustrate synthetic pathways and SAR principles.
General Synthetic Pathway
The most common route for the synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of N-aryl-N'-(aroyl)semicarbazides. The general workflow begins with the reaction of an aromatic acid hydrazide with an aryl isocyanate or isothiocyanate, followed by a cyclization step, often using an acid catalyst or a dehydrating agent.
Caption: General workflow for the synthesis of target compounds.
Anticancer Activity
Derivatives of 1,3,4-oxadiazol-2-amine have been extensively evaluated for their antiproliferative activities against a wide range of cancer cell lines.[5][7] The National Cancer Institute (NCI) has screened numerous analogues, providing valuable data for establishing clear structure-activity relationships.[8][9]
Structure-Activity Relationship (SAR) Analysis
The anticancer activity is significantly influenced by the nature and position of substituents on the two aromatic rings (the R1 ring at C5 and the R2 ring attached to the 2-amino group).
-
Substituents on the N-Aryl Ring (R2): The presence of electron-donating groups, such as methyl groups, on the N-aryl ring is often favorable for activity. For instance, an N-(2,4-dimethylphenyl) substitution has shown potent activity.[8][9]
-
Substituents on the 5-Aryl Ring (R1):
-
Electron-donating groups like methoxy (-OCH3) or hydroxy (-OH) on the 5-phenyl ring can enhance potency. The compound N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) showed particularly strong activity against the MDA-MB-435 melanoma cell line.[8][9]
-
Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), also contribute to activity, indicating that both electronic and steric factors play a crucial role.[9]
-
-
Heterocyclic Rings at C5 (R1): Replacing the 5-aryl ring with a heterocyclic moiety like furan can also result in active compounds.[9]
Caption: Key SAR determinants for anticancer activity.
Data Presentation: NCI-60 Cell Line Screening
The following table summarizes the anticancer activity of selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. The data is presented as Growth Percent (GP) from the NCI's single high-dose (10⁻⁵ M) assay. A lower GP value indicates higher cytotoxic activity.
| Compound ID | R1 (Substitution at C5) | R2 (Substitution at N) | Mean GP (%) | Most Sensitive Cell Line (GP %) |
| 4s [8][9] | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61 | MDA-MB-435 (Melanoma) (15.43) |
| 4u [8][9] | 4-Chlorophenyl | 2,4-Dimethylphenyl | 78.46 | MDA-MB-435 (Melanoma) (6.82) |
| 4v [9] | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | - | K-562 (Leukemia) (24.80) |
| 4j [9] | 3,4-Dimethoxyphenyl | 4-Bromophenyl | >97 | HOP-92 (Lung) (75.06) |
| 4x [9] | 2-Furyl | 2,4-Dimethylphenyl | - | - |
Experimental Protocol: NCI-60 One-Dose Assay
This protocol outlines the methodology used by the National Cancer Institute (NCI) for the initial screening of compounds against a panel of 60 human cancer cell lines.
-
Cell Line Panel: The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Addition: The test compounds are dissolved in DMSO and added to the plates at a single final concentration of 10⁻⁵ M.
-
Incubation: Plates are incubated for an additional 48 hours.
-
Endpoint Measurement:
-
After incubation, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).
-
The cells are stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized with a TRIS base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The Growth Percent (GP) is calculated for each cell line. It compares the growth of treated cells to untreated control cells. A GP of 0 indicates total growth inhibition, while a value of -100 represents total cell kill.
Antimicrobial Activity
The 1,3,4-oxadiazol-2-amine scaffold is a well-established pharmacophore for developing agents with potent antibacterial and antifungal properties.[3][10] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Structure-Activity Relationship (SAR) Analysis
-
Antibacterial Activity:
-
The presence of a quinoline ring system incorporated into the structure can lead to strong effects against bacteria like C. tetani and S. typhi.[3]
-
For N-alkyl derivatives, chain lengths of 10 to 12 carbons have been shown to be optimal for antimycobacterial activity.[3]
-
Compounds with a furan ring at the C5 position have demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria.[11]
-
The presence of electronegative groups such as chloro (-Cl) or nitro (-NO2) on a C5-phenyl ring generally enhances antimicrobial effects.[11]
-
-
Antifungal Activity:
-
Derivatives bearing a 4-chlorophenyl group at the C5 position have shown promising activity against fungal strains like Candida albicans and Aspergillus niger.[12]
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial activity of selected compounds, with data presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R1 (Substitution at C5) | R2 (Substitution at N) | Organism | MIC (µg/mL) |
| 1b [12] | 4-Chlorophenyl | -H | Streptococcus faecalis | 4-64 |
| 1e [12] | 2,4-Dichlorophenyl | -H | MRSA | 4-64 |
| 1g [12] | 4-Nitrophenyl | -H | MSSA | 4-64 |
| 2g [12] | 4-Chlorophenyl | -H (Thiadiazole analogue) | Candida albicans | 8 |
| 21c [3] | 4-Pyridyl | Dodecyl | M. tuberculosis | 4-8 (µM) |
Experimental Protocol: Microbroth Dilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (usually two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (broth only, and broth with inoculum but no compound) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.
Conclusion
The 5-substituted-1,3,4-oxadiazol-2-amine scaffold is a highly versatile and promising framework in drug discovery. The structure-activity relationship studies reveal that targeted modifications at the C5 and N2 positions can effectively modulate potency and selectivity against various biological targets. For anticancer activity, substitutions with electron-donating groups on both phenyl rings are particularly effective. In the antimicrobial realm, lipophilic N-alkyl chains and electron-withdrawing groups on the C5-aryl ring enhance activity. The continued exploration of this chemical space, guided by the SAR principles outlined herein, holds significant potential for the development of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and potential biological activities associated with the preliminary cytotoxicity screening of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. While specific experimental data for this particular compound is not extensively available in public literature, this document outlines the standard procedures and expected outcomes based on the well-documented anticancer properties of the 1,3,4-oxadiazole scaffold.[1][2][3][4] This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
Core Concepts in Cytotoxicity Screening
Preliminary cytotoxicity screening is a crucial first step in the drug discovery process. It aims to assess the potential of a compound to kill or inhibit the proliferation of cancer cells. This is typically achieved through in vitro assays that measure cell viability or metabolic activity after exposure to the test compound. The results from these assays, often expressed as an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro), help in identifying promising candidates for further development.
Comparative Cytotoxicity of 1,3,4-Oxadiazole Derivatives
To provide a context for the potential efficacy of this compound, the following table summarizes the cytotoxic activities of various structurally related 1,3,4-oxadiazole derivatives against different cancer cell lines. This data highlights the broad anticancer potential of the 1,3,4-oxadiazole core.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 | Not Speci. | 0.7 ± 0.2 | 5-Fluorouracil |
| 2-(2,3-Dihydrobenzo[b][1][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Not Speci. | Not Speci. | 1.27 ± 0.05 | Not Speci. |
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2, etc. | TRAP PCR-ELISA | 1.18 ± 0.14 | Staurosporine |
| AMK OX-8 | A549 | MTT | 25.04 | Not Speci. |
| AMK OX-9 | A549 | MTT | 20.73 | Not Speci. |
| AMK OX-11 | A549 | MTT | 45.11 | Not Speci. |
| AMK OX-12 | A549 | MTT | 41.92 | Not Speci. |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | MTT | 27.5 | Not Speci. |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 | Not Speci. | Growth % = 15.43 | Not Speci. |
| N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 | Not Speci. | Growth % = 6.82 | Not Speci. |
Experimental Protocols
The following are detailed methodologies for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][8]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[10][11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[10][12]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess media.[10][12] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10][11][12]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10][12]
-
Solubilization: After the plates have dried, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[10][12]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[13] The amount of LDH released into the culture medium is proportional to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[14]
-
Enzymatic Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. A reference wavelength of 680 nm should also be measured and subtracted from the 490 nm reading to remove background absorbance.[14]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro cytotoxicity screening.
Caption: A generalized workflow for conducting in vitro cytotoxicity assays.
Potential Signaling Pathway
1,3,4-Oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[4][15] The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound.
Caption: Simplified NF-κB signaling pathway, a potential target for the test compound.
Conclusion
This technical guide provides a framework for conducting and interpreting the preliminary cytotoxicity screening of this compound. By employing standardized assays and understanding the potential mechanisms of action of the 1,3,4-oxadiazole scaffold, researchers can effectively evaluate the anticancer potential of this and other novel chemical entities. The provided protocols and diagrams serve as a valuable resource for drug development professionals in the early stages of cancer research.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
Methodological & Application
Application Notes and Protocols for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential in vitro applications and detailed experimental protocols for the biological evaluation of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. This compound belongs to the 1,3,4-oxadiazole class, a group of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4] The following protocols are based on established methodologies for evaluating 1,3,4-oxadiazole derivatives and can be adapted for this specific molecule.
Potential Applications:
-
Anticancer Agent: Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5][6][7] The proposed protocols will assess the cytotoxic potential of this compound and elucidate its mechanism of action.
-
Anti-inflammatory Agent: Many 1,3,4-oxadiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] The provided protocols can be used to evaluate the compound's potential as a COX inhibitor.
-
Enzyme Inhibitor: The 1,3,4-oxadiazole scaffold is present in molecules that inhibit various enzymes, such as acetylcholinesterase and α-amylase.[9][10] Assays for these targets can reveal further therapeutic potential.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)[5][11]
-
Normal cell line (e.g., V79 or Chang liver cells) for selectivity assessment[5]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Culture the selected cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells and seed them into 96-well plates at a density of approximately 2 x 10³ cells per well in 100 µL of medium.[12] Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in fresh culture medium to achieve final concentrations ranging from, for example, 6.25 to 100 µM.[12] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium alone).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.[13] Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| HeLa | 6.25 | ... | |
| 12.5 | ... | ||
| 25 | ... | ||
| 50 | ... | ||
| 100 | ... | ||
| A549 | 6.25 | ... | |
| 12.5 | ... | ||
| 25 | ... | ||
| 50 | ... | ||
| 100 | ... | ||
| V79 | 6.25 | ... | |
| 12.5 | ... | ||
| 25 | ... | ||
| 50 | ... | ||
| 100 | ... |
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol assesses the anti-inflammatory potential of the test compound by measuring its ability to inhibit COX-1 and COX-2 enzymes.
1. Materials and Reagents:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Colorimetric substrate for peroxidase activity (e.g., TMB)
-
This compound (test compound)
-
Reference inhibitors (e.g., Meloxicam, Diclofenac)[8]
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and different concentrations of the test compound or reference inhibitor. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the cyclooxygenase reaction.
-
Peroxidase Reaction: After a defined incubation time (e.g., 5 minutes), add the colorimetric substrate to measure the peroxidase activity of the COX enzymes.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength for the chosen colorimetric substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Enzyme | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| COX-1 | ... | ... | |
| COX-2 | ... | ... |
Signaling Pathway for COX Inhibition
Caption: Inhibition of the cyclooxygenase pathway.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol evaluates the potential of the test compound to inhibit the acetylcholinesterase enzyme, which is relevant for neurodegenerative diseases.[9]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of the test compound or reference inhibitor.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Add the ATCI substrate to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value for the test compound.
Data Presentation:
| Enzyme | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| AChE | ... | ... |
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This document provides detailed application notes and generalized experimental protocols for investigating the potential of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine as an enzyme inhibitor. While specific inhibitory data for this exact compound is not extensively available in the public domain, the protocols outlined below are based on established methodologies for analogous 1,3,4-oxadiazole derivatives and serve as a guide for its evaluation against various enzyme targets.
Potential Enzyme Targets and Therapeutic Areas
Based on the known activities of structurally related 1,3,4-oxadiazole compounds, this compound is a candidate for investigation as an inhibitor of several classes of enzymes.
Table 1: Potential Enzyme Targets and Associated Therapeutic Areas
| Enzyme Class | Specific Examples | Therapeutic Area |
| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease, Myasthenia Gravis[5] |
| α-Amylase, α-Glucosidase | Diabetes Mellitus[6] | |
| Histone Deacetylases (HDACs) | Cancer[1] | |
| Oxidoreductases | Monoamine Oxidase B (MAO-B) | Parkinson's Disease |
| Transferases | Thymidylate Synthase | Cancer[1][7] |
| Lyases | Topoisomerases | Cancer[1] |
| Ligases | Telomerase | Cancer[1] |
Physicochemical Properties
A summary of the basic properties of this compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈FN₃O |
| Molecular Weight | 193.18 g/mol |
| Appearance | Solid |
| InChI Key | YZCYIPLTOREIPI-UHFFFAOYSA-N |
| SMILES | NC1=NN=C(CC2=CC=C(C=C2)F)O1 |
Experimental Protocols
The following are generalized protocols for assessing the enzyme inhibitory potential of this compound. These protocols should be adapted and optimized based on the specific enzyme and experimental setup.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity.[5]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Donepezil (or other known AChE inhibitor) as a positive control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compound at various concentrations by serial dilution in phosphate buffer.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (or positive control/buffer for control wells).
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is used to evaluate the potential of the compound as an antidiabetic agent by measuring its ability to inhibit α-glucosidase.[6]
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
Acarbose as a positive control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compound at various concentrations by serial dilution in phosphate buffer.
-
Prepare α-glucosidase solution in phosphate buffer.
-
Prepare pNPG solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for control wells).
-
Add 50 µL of α-glucosidase solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Signaling Pathway of α-Glucosidase Inhibition
Caption: Inhibition of α-glucosidase prevents the breakdown of carbohydrates into glucose.
Protocol 3: Anticancer Activity Evaluation using MTT Assay
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
-
Doxorubicin (or other standard anticancer drug) as a positive control
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound or controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation
The following tables provide examples of how to present quantitative data obtained from the aforementioned assays.
Table 3: Example Data for AChE Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 ± 1.8 | 12.5 |
| 1 | 35.7 ± 2.5 | ||
| 10 | 68.4 ± 3.1 | ||
| 50 | 92.1 ± 1.5 | ||
| Donepezil (Control) | 0.01 | 48.9 ± 2.2 | 0.012 |
Table 4: Example Data for α-Glucosidase Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 10 | 22.5 ± 2.1 | 45.8 |
| 25 | 41.3 ± 3.0 | ||
| 50 | 58.9 ± 2.8 | ||
| 100 | 85.4 ± 1.9 | ||
| Acarbose (Control) | 100 | 52.1 ± 2.4 | 95.2 |
Table 5: Example Data for Anticancer Activity (MCF-7 Cells)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | 85.6 ± 4.2 | 8.7 |
| 5 | 62.1 ± 3.5 | ||
| 10 | 45.3 ± 2.9 | ||
| 25 | 21.8 ± 2.1 | ||
| Doxorubicin (Control) | 0.1 | 55.4 ± 3.8 | 0.09 |
Conclusion
This compound, as a member of the versatile 1,3,4-oxadiazole class of compounds, holds significant promise as a scaffold for the development of novel enzyme inhibitors. The protocols and data presentation formats provided herein offer a comprehensive framework for the systematic evaluation of its biological activity. Researchers are encouraged to adapt these methods to their specific areas of interest and explore the full therapeutic potential of this compound. Further studies, including mechanism of action, structure-activity relationship (SAR), and in vivo efficacy, will be crucial in advancing this molecule through the drug discovery pipeline.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. ajrconline.org [ajrconline.org]
- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in cancer drug discovery through various mechanisms of action, such as inhibiting growth factors, enzymes, and kinases.[1][3] This document provides detailed application notes and experimental protocols for the investigation of a specific analog, 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine, in cancer cell lines. While specific data for this exact compound is not extensively available in the reviewed literature, the following protocols and representative data from closely related analogs offer a comprehensive guide for its evaluation as a potential anticancer agent.
Data Presentation: Antiproliferative Activity of Representative 1,3,4-Oxadiazole Analogs
The following tables summarize the anticancer activity of various 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines, as reported in the literature. This data provides a comparative baseline for the expected potency of novel analogs like this compound.
Table 1: Growth Percent (GP) of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | Growth Percent (GP) |
| 4s | MDA-MB-435 | Melanoma | 15.43 |
| K-562 | Leukemia | 18.22 | |
| T-47D | Breast Cancer | 34.27 | |
| HCT-15 | Colon Cancer | 39.77 | |
| 4u | MDA-MB-435 | Melanoma | 6.82 |
| K-562 | Leukemia | 24.80 | |
| NCI-H522 | Non-Small-Cell Lung | 41.03 | |
| HCT | Colon Cancer | 44.74 | |
| Data sourced from a study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[4][5] |
Table 2: IC50 Values of Various 1,3,4-Oxadiazole Derivatives in Different Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 5e | HT-1080 | Fibrosarcoma | 19.56 |
| Compound 22 | Caco-2 | Colon | 2.3 |
| Compound 25 | K562 | Leukemia | 17.7 |
| Compound Series 26 | MCF-7, A549, MDA-MB-231 | Breast, Lung | 0.34 - 2.45 |
| Compound 11b | A549 | Lung | 11.20 |
| Compound 11c | A549 | Lung | 15.73 |
| Compound T4 | Multiple | Various | 1.71 - 8.60 |
| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources.[1][6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound's anticancer effects.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer properties of a novel compound.
Diagram 2: Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential intrinsic pathway of apoptosis induction by the compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity Evaluation of Novel Echinatin Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
Introduction
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine and its derivatives are a class of heterocyclic compounds with significant potential in drug discovery and development. The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Accurate and reliable quantification of these compounds in biological matrices is paramount for preclinical and clinical studies, enabling the assessment of pharmacokinetics, pharmacodynamics, and overall drug efficacy and safety.
This document provides a comprehensive guide for the quantification of this compound, primarily focusing on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for biological samples such as plasma. While a specific validated method for this particular analyte is not widely published, the protocols herein are based on established analytical principles for similar small molecules and 1,3,4-oxadiazole derivatives.[3][4][5]
Physicochemical Properties
A foundational understanding of the analyte's physicochemical properties is crucial for analytical method development.
| Property | Value | Reference |
| Chemical Formula | C₉H₈FN₃O | [6] |
| Molecular Weight | 193.18 g/mol | [6] |
| Appearance | Solid | [6] |
| InChI Key | YZCYIPLTOREIPI-UHFFFAOYSA-N | [6] |
| SMILES | NC1=NN=C(CC2=CC=C(C=C2)F)O1 | [6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying drugs and their metabolites in complex biological matrices.
Experimental Workflow
Caption: Workflow for sample preparation and analysis using LC-MS/MS.
Detailed Protocols
1. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from a 100 µL plasma sample.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the sample vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
-
2. Liquid Chromatography Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 80 | 20 |
| 5.0 | 80 | 20 |
3. Tandem Mass Spectrometry (MS/MS) Method
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
-
Multiple Reaction Monitoring (MRM) Transitions:
The precursor and product ions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. Based on the molecular weight of 193.18, the protonated molecule [M+H]⁺ would be m/z 194.18.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 194.2 | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines. The following table summarizes the typical parameters and their expected acceptance criteria.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal (< 15%) |
Signaling Pathway and Drug Action
While the specific signaling pathway for this compound is not defined, 1,3,4-oxadiazole derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical mechanism of action where the compound inhibits a key enzyme in a disease-related pathway.
Caption: Hypothetical signaling pathway showing enzyme inhibition.
The LC-MS/MS method outlined provides a robust starting point for the reliable quantification of this compound in biological samples. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality data to support drug development programs. The versatility of the 1,3,4-oxadiazole core suggests that such analytical methodologies will be increasingly critical for advancing novel therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Evaluating the Antimicrobial Efficacy of 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial effects against a broad spectrum of bacteria and fungi.[3][4][5][6] Derivatives of 1,3,4-oxadiazole have demonstrated noteworthy activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The antimicrobial action of these compounds is thought to be partially due to the toxophoric -N=C-O- linkage, which can interact with microbial cellular components.[4][7] This document provides a comprehensive set of experimental protocols to systematically evaluate the antimicrobial properties of novel 1,3,4-oxadiazole derivatives.
Experimental Workflow
The following diagram outlines the sequential experimental design for a thorough investigation of the antimicrobial effects of 1,3,4-oxadiazole compounds.
Caption: Experimental workflow for antimicrobial testing of 1,3,4-oxadiazoles.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of a 1,3,4-oxadiazole compound that visibly inhibits the growth of a microorganism.[9][10][11]
Materials:
-
Test 1,3,4-oxadiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)[8]
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the 1,3,4-oxadiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).[14]
-
Preparation of Bacterial Inoculum: From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies and inoculate them into a tube of sterile broth. Incubate at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.[14]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound and to the growth control wells.[9] Include a sterility control (broth only) and a positive control (broth with a known antibiotic).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile saline or PBS
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and more concentrated wells).[17]
-
Spot-plate the aliquots onto nutrient agar plates.[15]
-
Incubate the plates at 37°C for 18-24 hours.[18]
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16][17]
Time-Kill Kinetics Assay
This assay evaluates the rate at which a 1,3,4-oxadiazole derivative kills a bacterial population over time.[12][19]
Materials:
-
Bacterial culture
-
CAMHB
-
Test compound at various multiples of the MIC (e.g., 1x, 2x, 4x MIC)[14]
-
Sterile flasks
-
Nutrient agar plates
Procedure:
-
Prepare flasks containing CAMHB with the test compound at the desired concentrations (e.g., 0x MIC as a growth control, 1x MIC, 2x MIC, 4x MIC).[14]
-
Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[20]
-
Perform serial dilutions of the collected samples in sterile saline and plate them onto nutrient agar plates to determine the number of viable cells (CFU/mL).[14]
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][19]
Anti-Biofilm Activity Assay
This protocol assesses the ability of 1,3,4-oxadiazole compounds to inhibit biofilm formation and eradicate pre-formed biofilms.[21][22]
Materials:
-
Bacterial strain known for biofilm formation
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure for Biofilm Inhibition:
-
Prepare two-fold serial dilutions of the test compound in TSB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Gently wash the wells with sterile PBS to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet for 15 minutes.[22]
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The percentage of biofilm inhibition can be calculated relative to the control wells.[23]
Procedure for Biofilm Eradication:
-
First, grow biofilms in a 96-well plate as described above (steps 2 and 3 of the inhibition assay) without the test compound.
-
After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of the test compound to the wells with pre-formed biofilms.[21]
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm as described in the inhibition assay (steps 4-7).
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 1,3,4-Oxadiazole Derivatives (µg/mL)
| Compound | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) |
| MIC | MBC | |
| Compound A | ||
| Compound B | ||
| Compound C | ||
| Positive Control |
Table 2: Time-Kill Kinetics of Compound X against S. aureus (log₁₀ CFU/mL)
| Time (hours) | Growth Control | 1x MIC | 2x MIC | 4x MIC |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 3: Anti-Biofilm Activity of 1,3,4-Oxadiazole Derivatives (%)
| Compound (Concentration) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| Compound A (µg/mL) | ||
| Compound B (µg/mL) | ||
| Compound C (µg/mL) | ||
| Positive Control |
Potential Mechanism of Action and Signaling Pathways
Some studies suggest that 1,3,4-oxadiazoles may exert their antimicrobial effects by disrupting the bacterial cell membrane and increasing the production of reactive oxygen species (ROS).[24] The following diagram illustrates a plausible signaling pathway for the antimicrobial action of these compounds.
Caption: Plausible antimicrobial signaling pathway of 1,3,4-oxadiazoles.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 18. microchemlab.com [microchemlab.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 23. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Compounds incorporating this heterocycle exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] Specifically, libraries of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine derivatives are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. HTS enables the rapid evaluation of large compound collections to identify "hits" that modulate the activity of a biological target.[1]
These application notes provide a comprehensive guide for researchers engaged in the high-throughput screening of this compound libraries. Included are detailed protocols for library synthesis, cytotoxicity profiling, and a primary anticancer screening assay, along with data presentation guidelines and visualizations of key workflows and signaling pathways.
Data Presentation
Quantitative data from high-throughput screening is essential for identifying and prioritizing hit compounds. The following tables provide examples of how to structure data for cytotoxicity and primary anticancer screening assays.
Table 1: Cytotoxicity Profile of a this compound Library against Human Dermal Fibroblasts (HDFs)
| Compound ID | Assay Type | Concentration (µM) | % Cytotoxicity |
| FBOX-001 | LDH Release | 10 | 3.2 |
| FBOX-002 | LDH Release | 10 | 4.1 |
| FBOX-003 | LDH Release | 10 | 2.8 |
| ... | ... | ... | ... |
| Doxorubicin (Control) | LDH Release | 10 | 85.7 |
Table 2: Primary Anticancer Screening of a this compound Library against the A549 Human Lung Carcinoma Cell Line
| Compound ID | Assay Type | IC50 (µM) |
| FBOX-001 | MTT Assay | > 50 |
| FBOX-002 | MTT Assay | 12.5 |
| FBOX-003 | MTT Assay | > 50 |
| FBOX-008 | MTT Assay | 8.7 |
| FBOX-009 | MTT Assay | 9.2 |
| FBOX-011 | MTT Assay | 7.5 |
| FBOX-012 | MTT Assay | 6.8 |
| Doxorubicin (Control) | MTT Assay | 0.9 |
Experimental Protocols
Protocol 1: High-Throughput Synthesis of a this compound Library
This protocol describes a method for the parallel synthesis of a library of this compound derivatives.
Materials:
-
4-Fluorophenylacetic acid
-
Thionyl chloride or Phosphorus oxychloride
-
Various substituted hydrazides
-
Thiosemicarbazide
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or Iodine
-
Potassium iodide
-
Solvents (e.g., Dichloromethane (DCM), Ethanol, Dimethylformamide (DMF))
-
96-well reaction blocks
Procedure:
-
Acid Chloride Formation: In each well of a 96-well reaction block, dissolve 4-fluorophenylacetic acid in an appropriate solvent like DCM. Add a dehydrating agent such as thionyl chloride or phosphorus oxychloride and stir at room temperature to form the corresponding acid chloride.
-
Acylthiosemicarbazide Synthesis: To each well containing the acid chloride, add a solution of thiosemicarbazide. Stir the reaction mixture at room temperature to form the acylthiosemicarbazide intermediate.[5]
-
Oxidative Cyclization: Add an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and a catalytic amount of potassium iodide to each well.[5] This will facilitate the oxidative cyclodesulfurization to form the 2-amino-1,3,4-oxadiazole ring.
-
Work-up and Purification: Quench the reaction and perform a liquid-liquid extraction. The organic layers can be combined, dried, and concentrated. The resulting library of compounds can be purified using high-throughput purification techniques like mass-directed automated preparative HPLC.
-
Quality Control: Analyze each compound in the library for purity and identity using LC-MS and/or NMR spectroscopy.
Protocol 2: High-Throughput Cytotoxicity Profiling (LDH Assay)
This assay is used to assess the general cytotoxicity of the compound library against a non-cancerous cell line to identify compounds that are non-specifically toxic.[1]
Materials:
-
Human Dermal Fibroblasts (HDFs) or other suitable normal cell line
-
Cell culture medium
-
96-well or 384-well clear-bottom plates
-
Compound library stock solutions in DMSO
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Plating: Seed the HDFs into 96-well or 384-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Addition: Prepare serial dilutions of the compound library in cell culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compounds to the cell plates.[1] Include wells with cells and medium only (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a period that corresponds to the primary screening assay (e.g., 48 or 72 hours).
-
LDH Measurement: Following the manufacturer's instructions for the LDH Cytotoxicity Assay Kit, lyse the control wells to determine maximum LDH release. Transfer the supernatant from all wells to a new plate and add the LDH reaction mixture.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each compound relative to the controls.
Protocol 3: Primary Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric method used to measure cell viability and proliferation, making it suitable for primary screening of potential anticancer compounds.[6]
Materials:
-
A549 human lung carcinoma cells (or other relevant cancer cell line)
-
Cell culture medium
-
96-well or 384-well plates
-
Compound library stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed the A549 cells into 96-well or 384-well plates and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the library compounds to the wells. Include appropriate positive (e.g., doxorubicin) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow.
Caption: Focal Adhesion Kinase (FAK) Signaling Pathway.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-inflammatory potential. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators. This document provides detailed protocols for the initial assessment of the anti-inflammatory properties of novel oxadiazole derivatives using established in vitro and in vivo models.
In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are crucial for the preliminary screening of compounds and for elucidating their mechanisms of action at the cellular level.
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of albumin, serving as a quick and reliable method for preliminary screening of anti-inflammatory activity.[1][2][3]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in distilled water.
-
Prepare a stock solution of the oxadiazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound (e.g., 10, 50, 100, 200, 500 µg/mL) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare a standard drug solution (e.g., Diclofenac sodium) at the same concentrations.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of the test or standard solution.
-
The control consists of 2 mL of distilled water instead of the test solution.
-
Incubate the mixtures at 37°C for 20 minutes.[3]
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[1]
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| Oxadiazole Derivative X | 10 | Value |
| 50 | Value | |
| 100 | Value | |
| 200 | Value | |
| 500 | Value | |
| Diclofenac Sodium (Standard) | 10 | Value |
| 50 | Value | |
| 100 | Value | |
| 200 | Value | |
| 500 | Value |
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This model is widely used to study the cellular mechanisms of inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[4][5]
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[6]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the oxadiazole derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.[6][7][8]
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.[8]
-
-
Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Production:
-
Data Presentation:
Table 2: Effect of Oxadiazole Derivatives on NO Production in LPS-stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Production (% of LPS Control) |
|---|---|---|
| Control | - | Value |
| LPS (1 µg/mL) | - | 100 |
| Oxadiazole Derivative Y | 1 | Value |
| 10 | Value | |
| 50 | Value |
| Standard (e.g., L-NAME) | 100 | Value |
Table 3: Effect of Oxadiazole Derivatives on TNF-α, IL-6, and PGE2 Production in LPS-stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
|---|---|---|---|---|
| Control | - | Value | Value | Value |
| LPS (1 µg/mL) | - | Value | Value | Value |
| Oxadiazole Derivative Y | 1 | Value | Value | Value |
| 10 | Value | Value | Value | |
| 50 | Value | Value | Value |
| Standard (e.g., Dexamethasone) | 10 | Value | Value | Value |
In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound in a whole organism.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.[12][13][14]
Experimental Protocol:
-
Animals:
-
Use adult male Wistar rats (180-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard laboratory conditions with free access to food and water.
-
-
Treatment:
-
Divide the animals into groups (n=6 per group):
-
Group I: Control (vehicle only)
-
Group II: Carrageenan control
-
Group III: Carrageenan + Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group IV-VI: Carrageenan + Oxadiazole derivative (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Administer the test compounds or standard drug orally 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[12]
-
-
Measurement of Paw Edema:
-
Calculation: The percentage inhibition of edema is calculated as follows: % Inhibition = [(Edema Volume of Control - Edema Volume of Treated) / Edema Volume of Control] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at different time intervals (hours) | % Inhibition of Edema at 3h |
| 0h | 1h | ||
| Control (Vehicle) | - | Value | Value |
| Carrageenan | - | Value | Value |
| Indomethacin | 10 | Value | Value |
| Oxadiazole Derivative Z | 10 | Value | Value |
| 20 | Value | Value | |
| 50 | Value | Value |
Signaling Pathway and Experimental Workflow Visualization
LPS-Induced Inflammatory Signaling Pathway
Lipopolysaccharide (LPS) initiates a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.
References
- 1. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jkb.ub.ac.id [jkb.ub.ac.id]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine in Animal Models of Disease
Disclaimer: The following application notes and protocols are based on published research for structurally related 2-amino-5-substituted-1,3,4-oxadiazole derivatives due to the absence of specific experimental data for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine in animal models. These protocols should be considered as representative examples and require optimization for the specific compound of interest.
I. Anti-Inflammatory Activity
Application Note: The 1,3,4-oxadiazole scaffold is a common feature in compounds exhibiting anti-inflammatory properties. Derivatives of 2-amino-1,3,4-oxadiazole have shown significant in vivo anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] The carrageenan-induced paw edema model in rats is a widely accepted and reliable method for assessing the acute anti-inflammatory potential of novel compounds.[2][3][4] This model is useful for evaluating the ability of a test compound to inhibit the release of inflammatory mediators.[4][5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies evaluating the anti-inflammatory effects of 1,3,4-oxadiazole derivatives.[2][5][6]
1. Animals:
-
Male Wistar rats (150-200 g).
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in standard laboratory conditions with free access to food and water.
2. Materials:
-
This compound (Test Compound)
-
Indomethacin (Reference Standard)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
3. Experimental Procedure:
-
Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Administer the vehicle, indomethacin, or test compound orally (p.o.) one hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
Quantitative Data Summary (Representative)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0 |
| Test Compound | 10 | 0.68 ± 0.04 | 20.0 |
| Test Compound | 25 | 0.47 ± 0.03 | 44.7 |
| Test Compound | 50 | 0.38 ± 0.02 | 55.3 |
| p<0.05 compared to Vehicle Control. Data are hypothetical and representative. |
Diagram: Experimental Workflow for Anti-Inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
II. Anticancer Activity
Application Note: The 1,3,4-oxadiazole nucleus is a key structural motif in a number of compounds with demonstrated anticancer activity.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes and growth factors crucial for tumor progression.[1][8] The in vivo anticancer efficacy of novel 2-amino-1,3,4-oxadiazole derivatives can be evaluated using xenograft tumor models in immunocompromised mice.[9][10]
Experimental Protocol: Human Tumor Xenograft Model
This protocol is a generalized procedure for evaluating the in vivo anticancer activity of a test compound.[9][10][11]
1. Animals:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Animals should be housed in a sterile environment.
2. Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
3. Experimental Procedure:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the following groups (n=8-10 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once a week)
-
Group III-V: Test Compound (e.g., 25, 50, 100 mg/kg, p.o., daily)
-
-
Administer the treatments for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percentage of tumor growth inhibition (% TGI).
-
Tumor tissue can be used for further analysis (e.g., histopathology, biomarker analysis).
Quantitative Data Summary (Representative)
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1.5 ± 0.2 | - |
| Cisplatin | 5 | 0.5 ± 0.1 | 66.7 |
| Test Compound | 25 | 1.1 ± 0.2 | 26.7 |
| Test Compound | 50 | 0.8 ± 0.1 | 46.7 |
| Test Compound | 100 | 0.6 ± 0.1 | 60.0 |
| p<0.05 compared to Vehicle Control. Data are hypothetical and representative. |
Diagram: Hypothetical Signaling Pathway Targeted by an Anticancer 1,3,4-Oxadiazole
Caption: Inhibition of the EGFR signaling pathway.
III. Neuroprotective Activity
Application Note: The cholinergic system plays a critical role in learning and memory, and its disruption can lead to cognitive deficits.[12] The scopolamine-induced amnesia model in mice is a well-established method for evaluating the potential of new compounds to ameliorate memory impairment.[12][13][14] 1,3,4-Oxadiazole derivatives have been investigated for their memory-enhancing effects in this model, potentially through the inhibition of acetylcholinesterase (AChE).[13][15]
Experimental Protocol: Scopolamine-Induced Amnesia in Mice
This protocol is based on studies assessing the nootropic effects of various compounds.[13][14][16]
1. Animals:
-
Male Swiss albino mice (20-25 g).
-
Acclimatize for one week prior to the experiment.
2. Materials:
-
This compound (Test Compound)
-
Piracetam (Reference Standard)
-
Scopolamine hydrobromide (1 mg/kg, i.p.)
-
Vehicle (e.g., Normal Saline)
-
Morris Water Maze apparatus
3. Experimental Procedure:
-
Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Scopolamine Control (receives scopolamine)
-
Group III: Positive Control (receives Piracetam, 200 mg/kg, p.o. + scopolamine)
-
Group IV-VI: Test Compound (e.g., 15, 30, 60 mg/kg, p.o. + scopolamine)
-
-
Administer the vehicle, piracetam, or test compound orally for 7 consecutive days.
-
On the 7th day, administer the respective treatments 60 minutes before the Morris water maze test.
-
30 minutes before the test, induce amnesia by intraperitoneally (i.p.) injecting scopolamine (1 mg/kg) to all groups except the vehicle control.
-
Morris Water Maze Test:
-
Acquisition Phase (Days 1-4): Train the mice to find a hidden platform in the water maze. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
4. Data Analysis:
-
Analyze the escape latency during the acquisition phase using two-way ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using one-way ANOVA followed by a suitable post-hoc test.
-
Brain tissue can be collected for ex vivo analysis of acetylcholinesterase activity.
Quantitative Data Summary (Representative)
| Treatment Group | Dose (mg/kg) | Mean Time in Target Quadrant (s) |
| Vehicle Control | - | 25.5 ± 2.1 |
| Scopolamine Control | 1 (i.p.) | 12.3 ± 1.5# |
| Piracetam | 200 | 22.8 ± 1.9 |
| Test Compound | 15 | 15.6 ± 1.7 |
| Test Compound | 30 | 19.4 ± 2.0 |
| Test Compound | 60 | 21.7 ± 1.8* |
| #p<0.05 compared to Vehicle Control; *p<0.05 compared to Scopolamine Control. Data are hypothetical and representative. |
Diagram: Logical Flow for Neuroprotective Evaluation
Caption: Evaluation of neuroprotective effects in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. criver.com [criver.com]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
- 14. njppp.com [njppp.com]
- 15. Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase to ameliorate scopolamine-induced cognitive dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Formulation of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine for in vivo research. This document outlines strategies for vehicle selection, solubility enhancement, and administration routes, along with detailed experimental protocols. Due to the limited publicly available data on this specific compound, the following recommendations are based on the known properties of 1,3,4-oxadiazole derivatives and established practices for formulating poorly water-soluble small molecules.[1][2]
Compound Properties and Formulation Challenges
This compound is a solid with a molecular weight of 193.18 g/mol . Like many heterocyclic compounds developed as therapeutic agents, it is predicted to have low aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability in in vivo studies.[1] The primary challenge in formulating this compound is to develop a safe and effective delivery system that ensures consistent and reproducible exposure in animal models.
Recommended Formulation Strategies
The choice of formulation will depend on the intended route of administration and the specific requirements of the in vivo study. The two most common routes for preclinical evaluation are oral gavage and intravenous injection.
For Oral Administration: The goal is to create a homogenous suspension or solution that can be accurately dosed.
For Intravenous Administration: The formulation must be a clear, sterile solution to prevent embolism and ensure immediate systemic exposure.
A summary of potential vehicles for both routes is provided in Table 1.
| Route of Administration | Vehicle Class | Specific Examples | Considerations |
| Oral Gavage | Aqueous Suspension | 0.5% (w/v) Carboxymethyl cellulose (CMC) in water | Simple to prepare, generally well-tolerated. |
| 0.5% (w/v) Methylcellulose in water | Higher viscosity may aid in suspension stability. | ||
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline | Can achieve higher concentrations for poorly soluble compounds. Potential for vehicle-induced toxicity. | |
| Lipid-based Formulation | Corn oil, Sesame oil | Suitable for highly lipophilic compounds. May enhance oral absorption. | |
| Intravenous Injection | Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline (sterile filtered) | Must be carefully prepared to avoid precipitation upon injection. |
| 5% DMSO, 95% Saline (sterile filtered) | Lower concentration of co-solvent reduces risk of toxicity. | ||
| Aqueous Solution with Solubilizer | 20% (w/v) Hydroxypropyl-β-cyclodextrin in saline | Can form inclusion complexes to enhance solubility. |
Experimental Protocols
Solubility Assessment Protocol
A preliminary solubility assessment is crucial to identify the most suitable vehicle.
Materials:
-
This compound
-
Selected vehicles (see Table 1)
-
Vials
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of each vehicle in separate vials.
-
Vortex the vials for 2 minutes to ensure thorough mixing.
-
Place the vials on a shaker at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
Oral Gavage Formulation Protocol (Aqueous Suspension)
This protocol describes the preparation of a 10 mg/mL suspension in 0.5% CMC.
Materials:
-
This compound
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of compound and CMC for the desired final volume and concentration.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring continuously until fully dissolved.
-
Weigh the required amount of the compound.
-
Triturate the compound in a mortar and pestle to a fine powder.
-
Gradually add a small volume of the CMC vehicle to the powder and triturate to form a smooth paste.
-
Transfer the paste to a sterile beaker and add the remaining vehicle.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect for uniformity before each administration.
Intravenous Formulation Protocol (Co-solvent System)
This protocol details the preparation of a 2 mg/mL solution in a DMSO/PEG300/Saline vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the required amount of the compound into a sterile vial.
-
Add the calculated volume of DMSO to dissolve the compound completely. Vortex if necessary.
-
Add the calculated volume of PEG300 and vortex to mix.
-
Slowly add the sterile saline dropwise while vortexing to avoid precipitation.
-
Once all the saline is added, vortex the solution for another minute.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before administration.
In Vivo Administration Protocols
Oral Gavage in Mice
Materials:
-
Prepared oral formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress after administration.
Intravenous Injection in Mice (Tail Vein)
Materials:
-
Prepared intravenous formulation
-
Insulin syringes with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with alcohol.
-
Insert the needle into one of the lateral tail veins and slowly inject the formulation (typically 2-5 mL/kg body weight).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
Caption: Workflow for formulation and in vivo testing.
Hypothetical Signaling Pathway
Given that 1,3,4-oxadiazole derivatives have shown anti-inflammatory and anticancer activities, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway.[3]
Caption: Hypothetical inhibition of the NF-κB pathway.
Disclaimer: The information provided in these application notes is intended for guidance in a research setting. It is essential to conduct thorough literature reviews and preliminary experiments to optimize the formulation for your specific in vivo model and experimental objectives. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
Technical Support Center: Improving Assay Solubility of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing solubility issues with 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine during in vitro and in vivo assays. The strategies outlined below are designed to help you achieve and maintain the desired compound concentration in your aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, which includes an aryl-substituted 1,3,4-oxadiazole ring, this compound is predicted to have low intrinsic aqueous solubility.[1] Compounds with this scaffold are often hydrophobic. However, the presence of a 2-amine group provides a basic site that can be protonated at acidic pH, which can significantly enhance solubility.
Q2: What is the recommended first step for dissolving this compound for an assay?
A2: The standard initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its strong solubilizing power. This stock solution can then be serially diluted into your aqueous assay medium.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if the percentage of DMSO is low. Please refer to the Troubleshooting Guide and the workflow diagram below for a systematic approach to resolving this problem.
Q4: How can pH modification improve the solubility of this specific compound?
A4: The 2-amine group on the 1,3,4-oxadiazole ring is a basic functional group. By lowering the pH of your aqueous buffer (e.g., to pH 4.0-6.0), this amine group can become protonated, forming a positively charged salt. This ionized form is generally much more soluble in aqueous media than the neutral form.[2][][4] This is a highly effective strategy for amine-containing compounds.[2]
Q5: What are co-solvents, and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase its ability to dissolve hydrophobic compounds by reducing the polarity of the solvent system.[][5] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). They are often used in combination with pH modification for an additive effect.[2]
Q6: Can cyclodextrins be used to enhance the solubility of this compound?
A6: Yes, cyclodextrins are a viable option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is soluble in water.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective choice.[8]
Troubleshooting Guide
Initial Stock Solution Preparation
The first step in any assay is the preparation of a stable, high-concentration stock solution.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Typical Starting Concentration | Pros | Cons / Assay Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Excellent solubilizing power for most organic molecules. | Can be toxic to cells at >0.5-1% v/v. May interfere with some enzyme activities. |
| Ethanol (EtOH) | 10-50 mM | Less toxic than DMSO for many cell types. Volatile. | Lower solubilizing power than DMSO for highly hydrophobic compounds. |
| Dimethylformamide (DMF) | 10-50 mM | Strong solubilizing power. | Higher toxicity than DMSO; use with caution in cell-based assays. |
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 2.10 mg). The molecular weight is approximately 209.63 g/mol .
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration.
-
Example: For a 10 mM stock with 2.10 mg of compound:
-
Moles = 0.00210 g / 209.63 g/mol = ~1.0 x 10⁻⁵ moles
-
Volume (L) = Moles / Molarity = 1.0 x 10⁻⁵ moles / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator) to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Store Properly: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Addressing Precipitation in Aqueous Assay Buffer
If you observe precipitation after diluting your stock solution, follow this systematic approach.
Caption: Troubleshooting workflow for compound precipitation.
Solubilization Strategies & Protocols
This should be the first strategy attempted due to the presence of the basic amine group.
Caption: Mechanism of pH-dependent solubilization.
Table 2: pH Modification Troubleshooting
| Buffer pH | Expected Solubility | Recommended Action |
| 7.0 - 8.0 | Low | Prepare a series of buffers with decreasing pH values (e.g., 6.5, 6.0, 5.5, 5.0) and test for solubility. |
| < 6.5 | Improved | Determine the lowest pH that is compatible with your assay system and provides sufficient solubility. |
If pH modification alone is insufficient or not compatible with your assay, introduce a co-solvent.
Table 3: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Ethanol (EtOH) | 1 - 5% | Generally well-tolerated in cell-based assays. |
| Propylene Glycol (PG) | 1 - 10% | Can increase viscosity. Often used in vivo. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Good solubilizer, generally low toxicity. |
| Glycerol | 2 - 10% | Increases viscosity significantly. |
Cyclodextrins are an excellent choice when the final concentration of organic solvent must be minimized.
Caption: Cyclodextrin inclusion complex formation.
Protocol 2: General Method for Assessing Solubility Enhancement
This protocol allows for the systematic testing of different solubilization conditions.
-
Prepare Test Buffers:
-
pH Series: Prepare your base assay buffer at various pH points (e.g., 7.4, 6.5, 6.0, 5.5).
-
Co-solvent Series: Prepare your chosen assay buffer (e.g., at pH 7.4 or an optimized lower pH) containing different concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5% PG).
-
Cyclodextrin Series: Prepare your chosen buffer containing different concentrations of HP-β-CD (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
-
-
Prepare Compound Dilutions:
-
Take your high-concentration DMSO stock (e.g., 20 mM).
-
Perform a 1:100 dilution (or other appropriate dilution to reach your target assay concentration) into each of the test buffers prepared in Step 1. For example, add 5 µL of 20 mM stock to 495 µL of each test buffer to get a final concentration of 200 µM.
-
-
Equilibrate and Observe:
-
Vortex each sample gently.
-
Incubate at the intended assay temperature (e.g., 37°C) for 1-2 hours to allow the solution to equilibrate.
-
Visually inspect each tube for precipitation (cloudiness or visible particles). For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
-
-
Select Optimal Condition: Choose the simplest condition (e.g., lowest co-solvent percentage or highest compatible pH) that maintains the compound in solution at the desired concentration for the duration of your assay. Always include a vehicle control in your experiments corresponding to the selected solubilization condition.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound and related 2-amino-1,3,4-oxadiazoles.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors, primarily related to the choice of cyclization method and reaction conditions.
-
Inefficient Cyclization: The conversion of the acylsemicarbazide or acylthiosemicarbazide intermediate to the oxadiazole ring is a critical step.
-
Troubleshooting:
-
Reagent Choice: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) can lead to degradation and side products. Consider milder and more efficient cyclizing agents. Tosyl chloride in the presence of pyridine is reported to give high yields (78-99%) for the cyclization of thiosemicarbazide precursors.[1][2] Iodine-mediated oxidative cyclization of semicarbazones is another effective, transition-metal-free option.[3][4][5]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze intermediates. Optimize reaction temperature and time; prolonged heating can lead to decomposition.
-
-
-
Starting Material Purity: Impurities in your starting materials (4-fluorophenylacetic acid, semicarbazide, or thiosemicarbazide) can interfere with the reaction.
-
Troubleshooting: Verify the purity of your reagents by techniques such as NMR or melting point analysis. Recrystallize or purify starting materials if necessary.
-
-
Side Reactions: A significant side reaction during the oxidative cyclization of semicarbazones is the formation of triazolone byproducts, where the amino group competes with the oxygen atom in the cyclization process.[6]
Q2: I am observing significant side product formation, making purification difficult. What are common side products and how can I minimize them?
A2: The primary side products depend on the synthetic route chosen.
-
From Acylthiosemicarbazide Cyclization: Incomplete cyclization will leave unreacted starting material. Overly harsh conditions or reactive reagents can lead to decomposition.
-
Troubleshooting: Use a reliable cyclodesulfurization agent like tosyl chloride/pyridine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with potassium iodide, which provides good yields under relatively mild conditions.[1][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction.
-
-
From Semicarbazone Oxidative Cyclization: As mentioned, triazolone formation is a common issue.[6]
-
Purification: The final product and impurities may have similar polarities.
-
Troubleshooting: If recrystallization is ineffective, column chromatography on silica gel is a common purification method.[6] A typical eluent system would be a mixture of ethyl acetate and petroleum ether or hexane.
-
Q3: Which synthetic route offers the best balance of yield, safety, and scalability?
A3: While several routes exist, the cyclization of an acylthiosemicarbazide precursor often provides a robust and scalable method.
-
Route 1: Acylthiosemicarbazide Cyclization: This involves two main steps: formation of the acylthiosemicarbazide from 4-fluorophenylacetyl chloride and thiosemicarbazide, followed by cyclodesulfurization.
-
Route 2: Iodine-Mediated Oxidative Cyclization: This involves the condensation of 4-fluorobenzaldehyde with semicarbazide to form a semicarbazone, which is then cyclized using iodine.
Using harsh reagents like POCl₃ for cyclodehydration is generally less favored due to safety concerns and the potential for side reactions, although it has been used.[8]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for common synthetic routes to 2-amino-5-substituted-1,3,4-oxadiazoles, providing a basis for method selection.
| Synthetic Method | Key Reagents | Substrate | Typical Yield (%) | Advantages | Disadvantages | Reference(s) |
| Cyclodesulfurization | Tosyl Chloride, Pyridine | Acylthiosemicarbazide | 78-99% | High yields, reliable, good for alkyl & aryl substituents. | Requires preparation of thiosemicarbazide intermediate. | [1][2] |
| Oxidative Cyclization | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), KI | Acylthiosemicarbazide | Good to High | Scalable, uses inexpensive and easily handled oxidant. | Two-step process from the acid chloride. | [7] |
| Oxidative C-O Formation | Iodine (I₂), K₂CO₃ | Semicarbazone | 85-99% | High yields, transition-metal-free, scalable. | Potential for triazolone side product if not optimized. | [4][6] |
| Cyclodehydration | Phosphorus Oxychloride (POCl₃) | Acylsemicarbazide | Moderate to Good | Direct cyclization of the semicarbazide. | Harsh and toxic reagent, can lead to side products. | [8][9] |
| Reaction with Cyanogen Bromide | Cyanogen Bromide (BrCN) | Acylhydrazide | Moderate | One-step conversion from the hydrazide. | Cyanogen bromide is highly toxic. | [10] |
Experimental Protocols
The following is a detailed methodology for a recommended synthetic route for this compound, based on the high-yield cyclodesulfurization of an acylthiosemicarbazide intermediate.
Protocol: Synthesis via Acylthiosemicarbazide Cyclization
Step 1: Synthesis of 1-(2-(4-fluorophenyl)acetyl)thiosemicarbazide
-
Preparation of Acid Chloride (if not commercially available): To a round-bottom flask, add 4-fluorophenylacetic acid (1 equivalent). Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure to obtain crude 4-fluorophenylacetyl chloride. Use this directly in the next step.
-
Acylation of Thiosemicarbazide: Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Add the crude 4-fluorophenylacetyl chloride (1 equivalent) dropwise to the thiosemicarbazide solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure, and the resulting solid can be washed with water and/or a non-polar solvent like hexane to remove impurities. The crude acylthiosemicarbazide is often carried forward without further purification.
Step 2: Cyclodesulfurization to this compound
-
Reaction Setup: Dissolve the crude 1-(2-(4-fluorophenyl)acetyl)thiosemicarbazide (1 equivalent) in pyridine.
-
Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) portion-wise, maintaining the temperature below 40 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for optimizing the synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-1,3,4-oxadiazoles
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-oxadiazoles. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 2-amino-1,3,4-oxadiazoles.
Problem 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired 2-amino-1,3,4-oxadiazole product. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield is a common issue that can stem from several factors, ranging from starting materials to reaction conditions. Here is a step-by-step guide to troubleshoot this problem:
-
Check Starting Materials:
-
Purity of Reagents: Ensure the purity of your starting materials, particularly the acylhydrazide or semicarbazide/thiosemicarbazide derivatives. Impurities can interfere with the reaction.
-
Stability of Reagents: Some reagents, like cyanogen bromide, are moisture-sensitive and can degrade over time. Use freshly opened or properly stored reagents.
-
-
Optimize Reaction Conditions:
-
Choice of Cyclizing Agent: The choice of cyclizing agent is critical. Harsh reagents like phosphorus oxychloride (POCl₃) can lead to degradation of sensitive substrates. Consider milder alternatives such as iodine (I₂), potassium iodate (KIO₃), or carbodiimides like EDC·HCl.[1]
-
Solvent: The reaction solvent can significantly influence the outcome. Aprotic solvents like DMF or DMSO are often effective. In some cases, aqueous or ethanolic solutions are used. Ensure the solvent is anhydrous if required by the reaction mechanism.
-
Temperature: Reaction temperature can be a crucial factor. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. Optimization of the reaction temperature is often necessary.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation or side product formation.
-
-
Work-up and Purification:
-
pH Adjustment: During work-up, ensure the pH is adjusted correctly to precipitate the product and remove acidic or basic impurities.
-
Extraction and Washing: Use appropriate solvents for extraction and wash the organic layer thoroughly to remove any remaining reagents or by-products.
-
Below is a workflow to guide your troubleshooting process for low product yield.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products, Especially 1,3,4-Thiadiazoles
Q2: My reaction is producing a significant amount of a by-product, which I suspect is the corresponding 2-amino-1,3,4-thiadiazole. How can I favor the formation of the oxadiazole?
A2: The formation of 2-amino-1,3,4-thiadiazoles is a common side reaction when using thiosemicarbazide derivatives as starting materials. The regioselectivity of the cyclization is highly dependent on the reaction conditions.
-
Reagent Selection: The choice of the cyclizing reagent is the most critical factor.
-
For Oxadiazole Formation: Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in DMSO are known to favor the formation of 2-amino-1,3,4-oxadiazoles.[2] Iodine in the presence of a base like potassium carbonate is also a widely used method for oxidative cyclization to the oxadiazole.[3][4]
-
For Thiadiazole Formation: In contrast, reagents like p-toluenesulfonyl chloride (p-TsCl) in polar solvents or strong acids like concentrated sulfuric acid or polyphosphoric acid tend to promote the formation of the 1,3,4-thiadiazole ring.[5][6]
-
-
Reaction Mechanism Consideration: The mechanism for thiadiazole formation often involves the nucleophilic attack of the sulfur atom. To favor oxadiazole formation, conditions that promote the nucleophilicity of the oxygen atom of the acylhydrazide moiety should be chosen.
Below is a decision-making diagram for selecting the appropriate cyclization conditions.
Caption: Decision tree for regioselective synthesis.
Problem 3: Difficulty in Product Purification
Q3: I am struggling to purify my 2-amino-1,3,4-oxadiazole product. What are the common impurities and effective purification techniques?
A3: Purification can be challenging due to the presence of unreacted starting materials, reagents, and side products.
-
Common Impurities:
-
Unreacted acylhydrazide or thiosemicarbazide.
-
Excess cyclizing agent and its by-products (e.g., dicyclohexylurea (DCU) if DCC is used).
-
The corresponding 1,3,4-thiadiazole if using a thiosemicarbazide precursor.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization of 2-amino-1,3,4-oxadiazoles include ethanol, methanol, or mixtures of ethyl acetate and hexane.[7][8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a good alternative. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[7][9]
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove many impurities. For example, washing with water can remove water-soluble reagents and salts, while washing with a non-polar solvent like hexane can remove non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes to 2-amino-1,3,4-oxadiazoles?
A4: The most prevalent methods start from either semicarbazide or thiosemicarbazide derivatives:
-
Cyclization of Acyl Semicarbazides: This is a direct route where an acyl semicarbazide is cyclized using a dehydrating agent.
-
Oxidative Cyclization of Acyl Thiosemicarbazides: This is a very common and often high-yielding method. An acyl thiosemicarbazide is treated with an oxidizing agent that also acts as a desulfurizing agent to promote ring closure to the oxadiazole.[10]
-
From Acylhydrazides and Cyanogen Halides: Reacting an acylhydrazide with a cyanogen halide, such as cyanogen bromide, is another established method.[11]
Q5: Are there any "green" or more environmentally friendly methods for this synthesis?
A5: Yes, there is a growing interest in developing greener synthetic protocols. Some approaches include:
-
Use of Milder and Less Toxic Reagents: Replacing hazardous reagents like POCl₃ or heavy metal salts with alternatives like iodine or potassium iodate is a step towards greener synthesis.[1]
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation has been used to promote the reaction, often leading to shorter reaction times and higher yields under milder conditions.[11]
-
Microwave-Assisted Synthesis: Similar to ultrasound, microwave irradiation can accelerate the reaction, reducing energy consumption and reaction times.[12]
Quantitative Data Summary
The choice of synthetic method and reagents can significantly impact the yield of 2-amino-1,3,4-oxadiazoles. The following tables summarize reported yields for different synthetic approaches.
Table 1: Comparison of Yields for Different Cyclizing Agents in the Synthesis from Acylthiosemicarbazides.
| Cyclizing Agent | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| EDC·HCl | DMSO | Room Temp | 65-90 | |
| I₂ / K₂CO₃ | 1,4-Dioxane | 80 | 85-99 | [3] |
| KIO₃ | Water | 60 | Moderate to Excellent | [1] |
| p-TsCl / Pyridine | Pyridine | Not specified | 78-99 | |
| 1,3-Dibromo-5,5-dimethylhydantoin | Not specified | Not specified | Good yields | [10] |
Table 2: Yields for Synthesis from Acylhydrazides and Cyanogen Bromide.
| Acylhydrazide Substituent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-dichlorobenzoylhydrazide | Methanol | Not specified | Good yield | [11] |
| Acethydrazide | Methanol | Not specified | Good yield | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization of Aldehyde Semicarbazones
This protocol is adapted from the method described by Niu et al.[3][4]
-
Preparation of the Semicarbazone:
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of the desired aromatic aldehyde (0.5 mmol) in methanol (1 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
-
-
Oxidative Cyclization:
-
Redissolve the resulting residue in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially to the solution.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC (typically 1-4.5 hours).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired 2-amino-1,3,4-oxadiazole.
-
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles from Acylhydrazides and Cyanogen Bromide
This protocol is a general procedure based on the method described by Beyzaei et al.[11]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the desired acylhydrazide (1 mmol) and potassium bicarbonate (1 mmol) in anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
-
Addition of Cyanogen Bromide:
-
Slowly add a solution of cyanogen bromide (1 mmol) in anhydrous ethanol to the cooled mixture with stirring.
-
-
Reaction:
-
Allow the reaction mixture to stir at room temperature. For less reactive substrates, gentle heating or ultrasound irradiation may be applied.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-oxadiazole.
-
References
- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nanobioletters.com [nanobioletters.com]
stability issues of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. The information is designed to address potential stability issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common challenges.
Q1: My solution of this compound is showing a gradual loss of purity over time. What could be the cause?
A1: Gradual degradation in solution can be attributed to several factors. The 1,3,4-oxadiazole ring, while generally the most stable of the oxadiazole isomers, can still be susceptible to hydrolysis under certain conditions.[1][2] Factors such as pH, temperature, and light exposure can influence the stability of the compound in solution.
Q2: I've observed a precipitate forming in my aqueous stock solution. What is happening?
A2: Precipitate formation could be due to poor solubility or degradation. The solubility of 1,3,4-oxadiazole derivatives is highly dependent on the nature of their substituents.[1] While the 2-amino group may enhance aqueous solubility, the 4-fluorobenzyl group is lipophilic. Changes in temperature or solvent evaporation can lead to precipitation. It is also possible that a degradation product with lower solubility is forming.
Q3: How does pH affect the stability of this compound in solution?
Q4: I am concerned about the photostability of my compound during experiments. Is this a valid concern?
A4: Yes, photostability is a valid concern. The presence of a fluorinated aromatic ring suggests potential susceptibility to photolytic degradation.[4][5] Exposure to UV or even ambient laboratory light for extended periods could lead to defluorination or other structural changes.[4][5] It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.
Q5: What are the likely degradation products I should be looking for?
A5: Potential degradation could involve the cleavage of the 1,3,4-oxadiazole ring. At low pH, protonation of a nitrogen atom in the ring can make it susceptible to nucleophilic attack, potentially leading to ring opening.[3] At high pH, direct nucleophilic attack on a ring carbon can also initiate cleavage.[3] Another possibility is the degradation of the side chain, although the benzyl group is generally stable. Photodegradation might lead to products where the fluorine atom has been substituted.
Q6: What are the recommended storage conditions for solutions of this compound?
A6: To maximize stability, solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and ideally purged with an inert gas like nitrogen or argon to prevent oxidation. For aqueous solutions, buffering to a neutral or slightly acidic pH may improve stability, though this should be experimentally verified.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain for the degradation kinetics of this compound. However, for a related compound, 2-(4-Fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (FBEZF), the following data on hydrolysis has been reported:
| Parameter | Value | Reference |
| Hydrolysis Activation Energy (Ea) | 49.90 kJ mol⁻¹ | [6] |
This value suggests that FBEZF undergoes medium hydrolysis, and that temperature can significantly influence its degradation rate in water.[6] Researchers should consider that this compound may exhibit similar sensitivities.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment by HPLC
This protocol outlines a basic method to assess the stability of this compound in a specific solvent system over time.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, methanol, acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The main peak corresponding to the intact compound should be identified.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is designed to accelerate the degradation of the compound to identify potential degradation pathways and develop stability-indicating analytical methods.
Materials:
-
This compound
-
HPLC-grade water, methanol, acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
HPLC-MS system
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp.
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and characterize any degradation products using the mass spectrometry data.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 1,3,4-Oxadiazole Anticancer Compounds
This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of resistance to 1,3,4-oxadiazole compounds in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 1,3,4-oxadiazole compounds and provides potential solutions and investigative pathways.
Scenario 1: Decreased Sensitivity of Cancer Cell Line to a 1,3,4-Oxadiazole Compound Over Time
Question: My cancer cell line, which was initially sensitive to my 1,3,4-oxadiazole compound, is now showing a reduced response (higher IC50). What could be the cause, and how can I investigate it?
Possible Causes and Troubleshooting Steps:
-
Development of Acquired Resistance: Continuous exposure to a cytotoxic agent can lead to the selection of a resistant cell population.
-
Action:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or resazurin assay) to compare the IC50 value of the current cell stock to the original, sensitive parental cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Mechanisms:
-
Drug Efflux: Culture the cells with your 1,3,4-oxadiazole compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A). A significant decrease in the IC50 in the presence of the inhibitor suggests the involvement of efflux pumps.
-
Target Alteration: If the specific molecular target of your compound is known, use techniques like Western blotting or qPCR to check for changes in the target protein's expression or phosphorylation status. Sequencing of the target protein's gene can identify potential mutations.
-
Bypass Pathway Activation: Analyze the activation status of common resistance-associated signaling pathways, such as PI3K/Akt or MAPK, using phosphospecific antibodies in a Western blot.
-
-
-
-
Cell Line Integrity Issues:
-
Action:
-
Authentication: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure there has been no cross-contamination.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular response to drugs.
-
-
-
Compound Instability:
-
Action:
-
Verify Compound Integrity: Confirm the purity and concentration of your 1,3,4-oxadiazole compound stock solution.
-
Assess Stability in Media: Some compounds may be unstable in cell culture media over time. The stability of 1,3,4-oxadiazoles can be influenced by factors like pH and enzymatic activity. Consider performing a time-course experiment where the compound is incubated in media for the duration of your assay, and then test its activity.
-
-
Scenario 2: High Degree of Intrinsic (De Novo) Resistance in a Cancer Cell Line
Question: I am screening a panel of cancer cell lines, and one particular line shows high intrinsic resistance to my 1,3,4-oxadiazole compound. How can I understand the underlying reason?
Possible Causes and Investigation:
-
High Expression of Efflux Pumps: The cell line may constitutively express high levels of ABC transporters.
-
Action:
-
Gene Expression Analysis: Use qPCR to quantify the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in the resistant cell line and compare them to sensitive lines.
-
Protein Expression Analysis: Perform Western blotting or flow cytometry to assess the protein levels of corresponding ABC transporters (e.g., P-glycoprotein/P-gp, MRP1, BCRP).
-
-
-
Pre-existing Mutations in the Drug Target: The resistant cell line might harbor mutations in the target protein that prevent effective binding of the 1,3,4-oxadiazole compound.
-
Action: Sequence the gene encoding the putative target in the resistant cell line and compare it to the sequence in sensitive lines.
-
-
Active Bypass Signaling Pathways: The cell line may have constitutively active pro-survival signaling pathways that circumvent the inhibitory effect of your compound.
-
Action: Profile the baseline activation status of key signaling nodes (e.g., p-Akt, p-ERK) in the resistant and sensitive cell lines via Western blot.
-
Scenario 3: Inconsistent Results in Apoptosis Assays
Question: I am trying to determine if my 1,3,4-oxadiazole compound induces apoptosis, but my results from Annexin V/Propidium Iodide (PI) staining are variable. What could be the problem?
Possible Causes and Troubleshooting:
-
Suboptimal Compound Concentration and Incubation Time: The concentration of the 1,3,4-oxadiazole compound or the duration of treatment may not be optimal for inducing a detectable apoptotic response.
-
Action:
-
Dose-Response and Time-Course: Perform a matrix experiment with varying concentrations (e.g., 0.5x, 1x, and 2x the IC50) and several time points (e.g., 12, 24, 48 hours).
-
Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine or cisplatin) as a positive control to ensure the assay is working correctly.[1]
-
-
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive Annexin V and PI staining.
-
Action: Handle cells gently, use a minimal concentration of trypsin for the shortest possible time, and use low-speed centrifugation.
-
-
Predominant Cell Death Mechanism is Not Apoptosis: The compound may be inducing another form of cell death, such as necrosis or autophagy.
-
Action:
-
Assess Necrosis: High levels of PI staining in the absence of significant Annexin V staining may indicate necrosis.[1]
-
Evaluate Autophagy: Look for the formation of autophagosomes using LC3B staining and Western blotting for LC3-I to LC3-II conversion.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to anticancer drugs that could be relevant for 1,3,4-oxadiazole compounds?
A1: While specific resistance mechanisms to 1,3,4-oxadiazole compounds are still an emerging area of research, several general mechanisms of anticancer drug resistance are likely to be relevant:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), can actively pump drugs out of the cancer cell, reducing their intracellular concentration and efficacy.
-
Target Alterations: Mutations or amplification of the gene encoding the molecular target of the 1,3,4-oxadiazole compound can prevent drug binding or increase the amount of target, respectively, rendering the drug less effective.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For example, if a 1,3,4-oxadiazole compound inhibits a kinase in one pathway, the cell might upregulate a parallel pathway to maintain proliferation and survival.
-
Drug Inactivation: Cancer cells may metabolize the 1,3,4-oxadiazole compound into an inactive form, for instance, through the action of cytochrome P450 enzymes.[2]
-
Alterations in Apoptosis Regulation: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cancer cells more resistant to drug-induced cell death.[3]
Q2: How can I develop a 1,3,4-oxadiazole-resistant cancer cell line for my studies?
A2: Developing a resistant cell line typically involves a long-term, stepwise dose-escalation protocol:
-
Determine the Initial IC50: First, accurately determine the IC50 of the 1,3,4-oxadiazole compound in the parental cancer cell line.
-
Initial Chronic Exposure: Culture the parental cells in the presence of the compound at a concentration close to the IC50.
-
Monitor Cell Growth: Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the medium with fresh compound-containing medium regularly.
-
Gradual Dose Escalation: Once the cells resume a stable growth rate, gradually increase the concentration of the 1,3,4-oxadiazole compound. A common approach is to increase the concentration by 1.5- to 2-fold at each step.
-
Establish a Resistant Population: Continue this process until the cells can proliferate in a significantly higher concentration of the compound (e.g., 5- to 10-fold the initial IC50).
-
Characterize and Bank the Resistant Line: Once established, characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line. It is crucial to create frozen stocks of the resistant cell line at an early passage.
Q3: My newly developed resistant cell line is gradually losing its resistance. What should I do?
A3: The loss of a resistant phenotype can occur if the resistance mechanism is unstable or if there is no longer a selective pressure.
-
Maintain Selective Pressure: It is often necessary to continuously culture the resistant cell line in the presence of the 1,3,4-oxadiazole compound to maintain the resistant phenotype.
-
Re-clone the Resistant Population: The resistant population may be heterogeneous. Consider single-cell cloning to isolate a stably resistant clone.
-
Regularly Check the IC50: Periodically re-evaluate the IC50 of the resistant cell line to monitor the stability of the resistant phenotype.
-
Go Back to Earlier Frozen Stocks: If the resistance is lost, it is advisable to thaw an earlier, validated passage of the resistant cell line.
Q4: Can I overcome resistance to a 1,3,4-oxadiazole compound by using it in combination with other drugs?
A4: Yes, combination therapy is a promising strategy to overcome drug resistance.
-
Efflux Pump Inhibitors: If resistance is mediated by ABC transporters, co-administration with an efflux pump inhibitor may restore sensitivity.
-
Inhibitors of Bypass Pathways: If a specific bypass pathway is activated, combining the 1,3,4-oxadiazole compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) could be effective.
-
Synergistic Agents: Some drugs may have a synergistic effect when used together, even if they do not directly target the resistance mechanism. A checkerboard assay can be used to assess for synergy.
Data Presentation
Table 1: Hypothetical Cytotoxicity of a 1,3,4-Oxadiazole Compound (OXD-A) in Sensitive and Acquired-Resistant Cancer Cell Lines
| Cell Line | Parental/Resistant | IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | Parental | 2.5 ± 0.3 | - |
| MCF-7/OXD-A-R | Resistant | 28.2 ± 2.1 | 11.3 |
| A549 (Lung Cancer) | Parental | 5.1 ± 0.6 | - |
| A549/OXD-A-R | Resistant | 45.9 ± 3.8 | 9.0 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific 1,3,4-oxadiazole compound and cell lines used.
Table 2: Effect of an Efflux Pump Inhibitor on the Cytotoxicity of OXD-A in a Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) |
| MCF-7/OXD-A-R | OXD-A alone | 28.2 ± 2.1 |
| MCF-7/OXD-A-R | OXD-A + Verapamil (5 µM) | 4.1 ± 0.5 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Development of a 1,3,4-Oxadiazole-Resistant Cancer Cell Line
-
Determine Parental IC50: Plate the parental cancer cells in 96-well plates and treat with a serial dilution of the 1,3,4-oxadiazole compound for 72 hours. Determine the IC50 using a cell viability assay (e.g., MTT).
-
Initiate Resistance Induction: Seed the parental cells in a T-25 flask. Once they reach 50-60% confluency, add the 1,3,4-oxadiazole compound at a concentration equal to the IC50.
-
Maintain Culture: Replace the medium with fresh compound-containing medium every 2-3 days. Initially, a large proportion of cells may die. Continue to culture the surviving cells.
-
Dose Escalation: When the cells have adapted and are growing steadily, passage them and increase the compound concentration by 1.5-fold.
-
Repeat Escalation: Repeat step 4 until the cells are able to proliferate in a concentration that is at least 5-10 times the parental IC50. This process can take several months.
-
Characterize and Bank: Confirm the resistant phenotype by performing a dose-response assay and calculating the new IC50. Cryopreserve the resistant cells at a low passage number.
Protocol 2: Assessment of ABC Transporter-Mediated Efflux
-
Cell Plating: Seed the resistant cancer cells in 96-well plates.
-
Co-treatment: Prepare serial dilutions of the 1,3,4-oxadiazole compound. For each dilution, prepare two sets of treatments: one with the compound alone and one with the compound plus a fixed, non-toxic concentration of an ABC transporter inhibitor (e.g., 5 µM verapamil).
-
Incubation: Add the treatments to the cells and incubate for 72 hours.
-
Viability Assay: Measure cell viability using an appropriate assay (e.g., MTT).
-
Data Analysis: Calculate the IC50 for the compound with and without the inhibitor. A significant reduction in the IC50 in the presence of the inhibitor indicates that drug efflux contributes to the resistance.
Visualizations
Caption: Key mechanisms of acquired resistance to 1,3,4-oxadiazole compounds in cancer cells.
Caption: Experimental workflow for developing a drug-resistant cancer cell line.
Caption: Activation of a bypass signaling pathway can confer resistance to 1,3,4-oxadiazole compounds.
References
troubleshooting inconsistent results in 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. Derivatives of 1,3,4-oxadiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which may include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, compounds with the 1,3,4-oxadiazole scaffold have been investigated as inhibitors of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4]
Q2: What are the common synthetic routes to prepare 2-amino-5-substituted-1,3,4-oxadiazoles?
Common methods for the synthesis of this class of compounds include the cyclization of acylthiosemicarbazides using a dehydrating agent like phosphorus oxychloride (POCl₃) or by oxidative cyclization.[5][6] Another approach involves the reaction of hydrazides with cyanogen bromide.[7] The choice of method can depend on the availability of starting materials and the desired scale of the reaction.
Q3: What are the key safety precautions to consider when working with the reagents for the synthesis of this compound?
The synthesis of this compound often involves hazardous reagents such as phosphorus oxychloride (POCl₃). POCl₃ is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. It is also important to handle all organic solvents in a well-ventilated area and to be aware of their flammability.
Troubleshooting Guides
Synthesis and Purification
Q4: I am getting a low yield in the synthesis of this compound using the POCl₃ method. What are the possible reasons?
Low yields in this synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient. Ensure the reaction is heated appropriately (e.g., reflux) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Moisture contamination: POCl₃ is sensitive to moisture, which can lead to its decomposition and reduce its effectiveness as a cyclizing agent. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. See the section on common side products for more information.
-
Loss during work-up and purification: The product may be lost during the aqueous work-up or purification steps. Ensure proper extraction techniques and optimize the purification method.
Q5: I am observing multiple spots on the TLC plate after my reaction. What are the likely side products?
When synthesizing 2-amino-1,3,4-oxadiazoles from thiosemicarbazides using POCl₃, several side products can form:
-
Unreacted starting materials: Incomplete reaction can leave unreacted 4-fluorophenylacetic acid and thiosemicarbazide.
-
1,3,4-Thiadiazole derivative: The corresponding 2-amino-5-(4-fluorobenzyl)-1,3,4-thiadiazole can be a significant byproduct, as POCl₃ can also promote cyclization to the thiadiazole.[5]
-
Decomposition products: Harsh reaction conditions can lead to the decomposition of the starting materials or the product.
Q6: What is a suitable method for the purification of this compound?
The crude product can typically be purified by the following methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems for recrystallization of similar compounds include ethanol or a mixture of DMF and water.[8]
-
Column chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Biological Assays
Q7: My IC₅₀ values for this compound are inconsistent in my cell-based assays. What could be the cause?
Inconsistent IC₅₀ values are a common issue in cell-based assays and can arise from several factors:[9][10]
-
Compound solubility and stability: The compound may have limited solubility in your cell culture medium, leading to precipitation and inaccurate concentrations. It may also be unstable in aqueous solutions, degrading over the course of the experiment.
-
Cell-based factors: Variations in cell passage number, cell seeding density, and overall cell health can significantly impact the cellular response to a compound.[10][11]
-
Assay variability: Inconsistencies in incubation times, reagent concentrations, and plate reading can all contribute to variability in IC₅₀ values.[10]
Q8: How can I improve the consistency of my biological assay results?
To improve the reproducibility of your results, consider the following:
-
Compound handling: Prepare fresh stock solutions of the compound in a suitable solvent like DMSO and perform serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize cell culture conditions: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and that cells are in the exponential growth phase at the time of treatment.
-
Optimize assay protocol: Standardize all incubation times and reagent concentrations. Include appropriate positive and negative controls in every experiment.
-
Data analysis: Use a consistent method for data normalization and curve fitting to calculate IC₅₀ values.[12]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine.
Materials:
-
4-Fluorophenylacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Potassium hydroxide (KOH) solution (saturated)
-
Ethanol
Procedure:
-
A mixture of 4-fluorophenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is carefully added to phosphorus oxychloride (excess, acting as both reagent and solvent).
-
The reaction mixture is refluxed for 45 minutes.
-
After cooling to room temperature, water is added cautiously to the reaction mixture.
-
The mixture is then refluxed for an additional 4 hours.
-
The reaction mixture is filtered while hot, and the solid is washed with warm water.
-
The filtrate is basified with a saturated solution of potassium hydroxide until a precipitate forms.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is then recrystallized from ethanol to yield the pure this compound.
Data Presentation
Predicted Analytical Data for this compound
| Property | Predicted/Analogous Value | Source/Comment |
| Molecular Formula | C₉H₈FN₃O | - |
| Molecular Weight | 193.18 g/mol | [13] |
| Appearance | Solid | [13] |
| ¹H NMR (DMSO-d₆, δ) | ~7.1-7.4 (m, 4H, Ar-H), ~4.0 (s, 2H, CH₂), ~7.2 (br s, 2H, NH₂) | Predicted based on similar structures. The aromatic protons will show complex splitting due to fluorine coupling. |
| ¹³C NMR (DMSO-d₆, δ) | ~165 (C=N, oxadiazole), ~162 (d, J≈245 Hz, C-F), ~160 (C-NH₂, oxadiazole), ~131 (d, J≈8 Hz, Ar-C), ~130 (d, J≈3 Hz, Ar-C), ~115 (d, J≈21 Hz, Ar-C), ~30 (CH₂) | Predicted based on known chemical shifts and fluorine coupling constants. |
| Mass Spectrum (m/z) | 194.07 [M+H]⁺ | Predicted for the protonated molecule. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway by the target compound.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Bioavailability of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the bioavailability of this compound?
A1: The primary challenge is likely its poor aqueous solubility. Like many aryl-substituted 1,3,4-oxadiazole derivatives, this compound is expected to have low water solubility, which is a major rate-limiting step for oral absorption and bioavailability.[1][2] Aryl substituents on the oxadiazole ring significantly decrease water solubility compared to alkyl-substituted counterparts.[3]
Q2: What are the initial physicochemical properties I should characterize for this compound?
A2: To effectively plan your bioavailability enhancement strategy, you should first determine the following properties:
-
Aqueous Solubility: At different physiological pH values (e.g., 1.2, 4.5, 6.8).
-
LogP/LogD: To understand its lipophilicity and partitioning behavior.
-
pKa: To identify its ionization state at different pH levels.
-
Solid-State Characterization: Polymorphism, crystallinity, and particle size using techniques like DSC, XRD, and microscopy.
Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble oxadiazole derivatives?
A3: Several strategies can be considered, broadly categorized as:
-
Physical Modifications: Reducing particle size (micronization, nanocrystals) to increase surface area and dissolution rate.[4]
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a polymer matrix to improve wettability and dissolution.[5]
-
Lipid-Based Formulations: Using oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[4]
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[6]
-
-
Chemical Modifications:
Troubleshooting Guides
Issue 1: Poor and inconsistent results during in vitro dissolution testing.
-
Q: My dissolution results for the neat compound are very low and vary between experiments. What could be the cause?
-
Q: How can I improve the reliability of my dissolution assay?
-
A: Consider adding a surfactant, such as sodium lauryl sulfate (SLS), to the dissolution medium.[9] Typically, a concentration of 0.5-2% SLS is used to improve wettability and achieve sink conditions, better simulating the gastrointestinal environment.[9] Ensure the chosen surfactant concentration does not overly solubilize the drug to the point where the test is no longer discriminatory for different formulations.[8]
-
Issue 2: A formulation strategy (e.g., solid dispersion) is not yielding the expected increase in bioavailability in vivo.
-
Q: I developed a solid dispersion that shows enhanced dissolution in vitro, but the in vivo pharmacokinetic study in rats shows minimal improvement in bioavailability. Why?
-
A: Several factors could be responsible:
-
In Vivo Precipitation: The drug may dissolve rapidly from the formulation in the stomach but precipitate into a less soluble form upon entering the higher pH of the intestine.
-
Permeability Limitation: The compound's absorption might be limited by its permeability across the intestinal wall, not just its dissolution rate. If it is a low-permeability compound, simply increasing solubility won't be sufficient.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.[10]
-
-
-
Q: How do I troubleshoot this discrepancy between in vitro and in vivo results?
-
A: First, evaluate the drug's permeability using an in vitro model like the Caco-2 permeability assay. Second, conduct an in vitro metabolic stability assay using liver microsomes to assess its susceptibility to first-pass metabolism.[10] If permeability is the issue, strategies like co-formulation with permeation enhancers may be needed. If metabolism is high, a prodrug approach to mask the metabolic site could be explored.
-
Data Presentation
Table 1: Solubility Profile of this compound
| Medium (Buffer at 37°C) | pH | Surfactant (if any) | Solubility (µg/mL) |
|---|---|---|---|
| Simulated Gastric Fluid (SGF) | 1.2 | None | User Data |
| SGF with 0.5% SLS | 1.2 | 0.5% SLS | User Data |
| Simulated Intestinal Fluid (SIF) | 6.8 | None | User Data |
| SIF with 0.5% SLS | 6.8 | 0.5% SLS | User Data |
| Phosphate Buffer | 7.4 | None | User Data |
Table 2: Illustrative Pharmacokinetic Parameters in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Aqueous Suspension | 10 | User Data | User Data | User Data | User Data |
| Micronized Suspension | 10 | User Data | User Data | User Data | User Data |
| Nano-suspension | 10 | User Data | User Data | User Data | User Data |
| Solid Dispersion | 10 | User Data | User Data | User Data | User Data |
| IV Solution | 2 | User Data | User Data | User Data | 100 (Reference) |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle)
-
Medium Preparation: Prepare 900 mL of the desired dissolution medium (e.g., Simulated Intestinal Fluid, pH 6.8, with 0.5% w/v Sodium Lauryl Sulfate). De-gas the medium and warm it to 37 ± 0.5°C.
-
Apparatus Setup: Set up the USP Apparatus II with the paddle speed set to 75 RPM.
-
Sample Introduction: Place a capsule containing a precisely weighed amount of the compound or formulation into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the cumulative percentage of the drug dissolved at each time point.
Protocol 2: General In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least one week with free access to food and water. Fast animals overnight before dosing.
-
Group Allocation: Divide animals into groups (n=3-5 per group) for each formulation to be tested, plus an intravenous (IV) group to determine absolute bioavailability.
-
Dosing:
-
Oral (PO): Administer the formulation (e.g., aqueous suspension, solid dispersion) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): Administer a solubilized form of the compound (e.g., in a co-solvent system like DMSO/PEG400) via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (~100 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC, half-life). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[10]
Visualizations
Caption: Experimental workflow for enhancing compound bioavailability.
Caption: Key strategies for enhancing drug bioavailability.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs and mutual prodrugs: synthesis of some new pyrazolone and oxadiazole analogues of a few non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fip.org [fip.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
modifying experimental conditions to improve 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. The information is designed to help modify experimental conditions to improve the compound's efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound and related compounds.
Q1: What is a reliable synthetic route for preparing this compound?
A1: A common and effective method is the cyclization of a semicarbazide derivative in the presence of a dehydrating agent. A reliable approach involves the reaction of 4-fluorophenylacetic acid with semicarbazide using phosphorus oxychloride (POCl₃) as both the solvent and the cyclizing agent. This method is advantageous as it is a one-pot synthesis.
Q2: My reaction yield for this compound is consistently low. What are the possible reasons and how can I improve it?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure the reaction mixture is refluxed for a sufficient amount of time (typically 4-6 hours). Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Moisture: Phosphorus oxychloride is highly reactive with water. Ensure all glassware is thoroughly dried and the reagents are anhydrous. The presence of moisture can lead to the formation of unwanted side products and reduce the yield.
-
Sub-optimal temperature: The reaction requires heating to reflux. Ensure the temperature is maintained consistently throughout the reaction.
-
Purification losses: Significant loss of product can occur during the work-up and purification steps. Care should be taken during filtration and washing of the product.
Q3: I am observing multiple spots on my TLC plate after the synthesis. What are the likely side products?
A3: The formation of side products is a common issue. Potential impurities could include unreacted starting materials (4-fluorophenylacetic acid and semicarbazide) and partially reacted intermediates. In some cases, dimerization or polymerization of the starting materials or product can occur under harsh reaction conditions.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a widely used and effective method for purifying 2-amino-1,3,4-oxadiazole derivatives. Ethanol or a mixture of ethanol and water is often a suitable solvent system. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A mobile phase consisting of a mixture of ethyl acetate and hexane is a good starting point for optimizing the separation.
Q5: The synthesized compound shows poor solubility in my biological assay buffer. How can I address this?
A5: Poor aqueous solubility is a common challenge with organic compounds. Here are a few suggestions:
-
Co-solvents: Use a small percentage of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to dissolve the compound before diluting it in the aqueous buffer. It is crucial to run a vehicle control to ensure the solvent itself does not affect the experimental outcome.
-
Formulation strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance solubility and bioavailability.
-
Salt formation: If the compound has a basic amino group, it may be possible to form a more soluble salt by treating it with a pharmaceutically acceptable acid.
Data Presentation
Table 1: Anticancer Activity of Selected 2,5-Disubstituted-1,3,4-oxadiazole Derivatives
| Compound ID | R¹ | R² | Cancer Cell Line | Activity (Mean Growth Percent) |
| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | Melanoma (MDA-MB-435) | 15.43[1] |
| Leukemia (K-562) | 18.22[1] | |||
| Breast Cancer (T-47D) | 34.27[1] | |||
| Colon Cancer (HCT-15) | 39.77[1] | |||
| 4u | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | Melanoma (MDA-MB-435) | 6.82[1] |
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Structure | Test Organism | MIC (µg/mL) |
| 21c | N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Mycobacterium tuberculosis | 4-8 |
| 35 | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | > Ampicillin |
| S. pneumoniae | > Ampicillin | ||
| P. aeruginosa | >100x Ampicillin |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine.
Materials:
-
4-Fluorophenylacetic acid
-
Semicarbazide hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, take a mixture of 4-fluorophenylacetic acid (1 mmol) and semicarbazide hydrochloride (1 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of potassium hydroxide until the pH is basic.
-
A precipitate will form. Filter the solid product and wash it thoroughly with warm water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (MHB with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a sterile 96-well plate, add 100 µL of MHB to each well.
-
In the first column of wells, add 100 µL of the test compound stock solution to create a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the diluted bacterial suspension.
-
Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with MHB and DMSO, but no bacteria), and a growth control (wells with bacteria and MHB with DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Validating the Molecular Target of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[3][4] The specific molecular target of this compound has not been definitively identified in publicly available literature, presenting a common challenge in early-stage drug discovery.
This guide provides a comparative framework for researchers to validate potential molecular targets of this compound. We will focus on two prominent and well-characterized target classes for which 1,3,4-oxadiazole derivatives have shown activity: Epidermal Growth Factor Receptor (EGFR), a key oncogenic kinase, and Acetylcholinesterase (AChE), a critical enzyme in neurotransmission.[5][6][7] By comparing the activity of the target compound against established inhibitors, researchers can elucidate its potential mechanism of action.
Comparative Analysis of Inhibitory Activity
To validate a potential molecular target, the inhibitory potency of this compound must be quantified and compared with known, well-characterized inhibitors. The following tables present a template for such a comparison, populated with data for established inhibitors of EGFR and AChE.
Table 1: Comparison of Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Compound | Chemical Structure | Target(s) | IC₅₀ (nM) | Assay Type |
| This compound | ![]() | EGFR (Hypothesized) | To be determined | Kinase Assay |
| Erlotinib | ![]() | EGFR | 2 | Kinase Assay |
| Gefitinib | ![]() | EGFR | 26 - 37 | Kinase Assay |
| Afatinib | ![]() | EGFR (wild-type), HER2 | 0.5, 14 | Kinase Assay |
| Osimertinib | ![]() | EGFR (T790M mutant) | 15 - 17 | Cell-based Assay |
IC₅₀ values for known inhibitors are sourced from publicly available literature and may vary depending on assay conditions.[8][9]
Table 2: Comparison of Inhibitory Activity against Acetylcholinesterase (AChE)
| Compound | Chemical Structure | Target(s) | IC₅₀ (µM) | Assay Type |
| This compound | ![]() | AChE (Hypothesized) | To be determined | Enzymatic Assay |
| Donepezil | ![]() | AChE | 0.0067 | Enzymatic Assay |
| Tacrine | ![]() | AChE, BuChE | 0.13 | Enzymatic Assay |
| Rivastigmine | ![]() | AChE, BuChE | 7.9 | Enzymatic Assay |
| Galantamine | ![]() | AChE | 1.3 | Enzymatic Assay |
IC₅₀ values for known inhibitors are sourced from publicly available literature and may vary depending on assay conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for assessing the inhibitory activity of this compound against EGFR and AChE.
This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds using a luminescent-based assay format, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the IC₅₀ value of this compound against EGFR.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and reference inhibitors (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound and reference inhibitors in the kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1% in the final reaction mixture.
-
-
Reaction Setup:
-
In a white microplate, add 5 µL of the diluted test compound or reference inhibitor.
-
Add 20 µL of a master mix containing the EGFR enzyme and the appropriate substrate to each well, excluding the "no enzyme" negative control wells.
-
To initiate the kinase reaction, add 25 µL of the ATP solution to all wells. The final reaction volume should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete any unconsumed ATP.
-
Add 100 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable nonlinear regression model to determine the IC₅₀ value.[10]
-
This protocol is based on the Ellman's method, which is a widely used colorimetric assay to measure AChE activity and inhibition.[1][4]
Objective: To determine the IC₅₀ value of this compound against AChE.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) - Chromogen
-
Phosphate Buffer (0.1 M, pH 8.0)
-
This compound and reference inhibitors (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in the phosphate buffer.
-
Prepare a stock solution of DTNB (10 mM) in the phosphate buffer.
-
Prepare a fresh stock solution of ATCI (14-15 mM) in deionized water.
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. The final solvent concentration should be kept below 1%.
-
-
Assay Procedure:
-
Design the plate layout to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (known inhibitor), and the test compound at various concentrations.
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare a reaction mixture containing the assay buffer, DTNB, and ATCI.
-
Start the reaction by adding 20 µL of this reaction mixture to all wells. The final reaction volume will be 200 µL per well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at time zero.
-
Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).
-
Measure the absorbance again at 412 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[1]
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Caption: General workflow for molecular target validation.
Conclusion
Validating the molecular target of a novel compound like this compound is a critical step in the drug discovery process. While its exact target is not yet established, its chemical scaffold suggests potential activity against well-known enzyme families. By employing standardized biochemical and cellular assays and comparing its potency against established inhibitors for hypothesized targets such as EGFR and AChE, researchers can systematically elucidate its mechanism of action. The protocols and comparative data frameworks provided in this guide offer a structured approach to this validation process, paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis: 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine in the Context of Known Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine against established monoamine oxidase B (MAO-B) inhibitors: Selegiline, Rasagiline, and Safinamide. While experimental data for this compound is not publicly available, the 1,3,4-oxadiazole scaffold is a known pharmacophore for MAO-B inhibition.[1][2][3][4] This document serves as a benchmark for potential future evaluations of this and similar compounds.
MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[5][6] By blocking MAO-B, these inhibitors increase the levels of dopamine available in the brain, helping to alleviate motor symptoms.[6]
Quantitative Comparison of Known MAO-B Inhibitors
The following table summarizes the in vitro potency (IC50) of Selegiline, Rasagiline, and Safinamide against MAO-A and MAO-B. A lower IC50 value indicates greater potency. The selectivity ratio (MAO-A IC50 / MAO-B IC50) highlights the inhibitor's preference for MAO-B, a key factor in minimizing side effects associated with MAO-A inhibition.
| Inhibitor | Organism/Tissue | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-A/MAO-B) | Mechanism of Action |
| Selegiline | Rat Brain | - | ~0.011 | - | Irreversible |
| Human Brain | 1.7 | 0.0068 | ~250 | Irreversible[7] | |
| Rasagiline | Rat Brain | 0.412 | 0.00443 | ~93 | Irreversible[8][9] |
| Human Brain | 0.7 | 0.014 | ~50 | Irreversible[8][10] | |
| Safinamide | Rat Brain | 485 | 0.098 | ~4949 | Reversible[10][11] |
| Human Brain | 80 | 0.079 | ~1013 | Reversible[10][11] |
Signaling Pathway and Mechanism of Action
Monoamine oxidase B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the synaptic cleft and glial cells. This increases the concentration of dopamine available to bind to postsynaptic receptors, thereby compensating for the dopaminergic neuron loss characteristic of Parkinson's disease. Selegiline and Rasagiline are irreversible inhibitors, forming a covalent bond with the flavin cofactor of the enzyme.[7][10] In contrast, Safinamide is a reversible inhibitor.[10][11] Safinamide also possesses a multi-modal mechanism, including the modulation of glutamate release through the blockade of voltage-sensitive sodium channels.
Experimental Protocols
In Vitro Monoamine Oxidase B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Developer solution
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Test compound (e.g., this compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
2. Assay Procedure:
-
Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in MAO-B Assay Buffer. The final concentration of the vehicle should be kept constant across all wells (typically ≤1%).
-
Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add the MAO-B enzyme solution. Then, add the test compound dilutions, positive control, or vehicle. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
Substrate Addition and Kinetic Reading: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells. Immediately begin kinetic measurement of fluorescence intensity in the microplate reader at 37°C for a defined period (e.g., 30 minutes), taking readings at regular intervals (e.g., every minute).
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This guide provides a framework for the comparative analysis of this compound, a compound of interest, against the established MAO-B inhibitors Selegiline, Rasagiline, and Safinamide. The provided quantitative data, pathway information, and detailed experimental protocol offer a valuable resource for researchers aiming to evaluate the therapeutic potential of novel compounds targeting MAO-B for the treatment of Parkinson's disease and other neurodegenerative disorders. Future in vitro and in vivo studies are necessary to determine the specific activity and selectivity profile of this compound.
References
- 1. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches to unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles and their MAO-B inhibitory activity. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of In Vitro Reproducibility for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Substituted 1,3,4-Oxadiazole-2-amines
In the landscape of contemporary drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro reproducibility of experiments involving 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine and its structurally related analogs. Due to a lack of publicly available in vitro data for this compound, this comparison focuses on closely related derivatives to provide a predictive benchmark for its potential biological activities and experimental considerations. The data presented herein is collated from various studies to offer insights into the anticancer and antimicrobial potential of this class of compounds.
Anticancer Activity
The anticancer potential of substituted 1,3,4-oxadiazol-2-amine derivatives has been evaluated against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of analogs closely related to this compound.
Table 1: In Vitro Anticancer Activity of 1,3,4-Oxadiazole Analogs
| Compound/Analog | Cancer Cell Line | Assay Type | Concentration | Result (Growth Percent - GP) | Reference |
| N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | Not Specified | NCI-60 Cell Screen | 10⁻⁵ M | Not Specified | [1] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | NCI-60 Cell Screen | 10⁻⁵ M | 15.43 | [1][2] |
| K-562 (Leukemia) | NCI-60 Cell Screen | 10⁻⁵ M | 18.22 | [1][2] | |
| T-47D (Breast Cancer) | NCI-60 Cell Screen | 10⁻⁵ M | 34.27 | [1][2] | |
| HCT-15 (Colon Cancer) | NCI-60 Cell Screen | 10⁻⁵ M | 39.77 | [1][2] | |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 (Melanoma) | NCI-60 Cell Screen | 10⁻⁵ M | 6.82 | [1][2] |
| K-562 (Leukemia) | NCI-60 Cell Screen | 10⁻⁵ M | 24.80 | [1] | |
| NCI-H522 (Non-small-cell lung) | NCI-60 Cell Screen | 10⁻⁵ M | 41.03 | [1] | |
| HCT (Colon Cancer) | NCI-60 Cell Screen | 10⁻⁵ M | 44.74 | [1] | |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-fluorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa, A549, Hep-2 | MTT Assay | Not Specified | Potent Cytotoxicity | [3] |
Antimicrobial Activity
Several 1,3,4-oxadiazole derivatives have been investigated for their efficacy against various microbial strains. The data for analogs of this compound are presented below.
Table 2: In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole Analogs
| Compound/Analog | Microbial Strain | Assay Type | Result (MIC/Inhibition Zone) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa, A. fumigatus | Not Specified | Stronger than ampicillin against E. coli and S. pneumoniae; over 100 times stronger against P. aeruginosa; better than terbinafine against A. fumigatus. | [4][5] |
| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | Salmonella typhi | Not Specified | Significant activity | [6] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (susceptible and drug-resistant strains) | Not Specified | MICs = 4–8 µM | [5] |
Experimental Protocols
Reproducibility of in vitro experiments is critically dependent on detailed and standardized protocols. The following sections outline the methodologies employed in the cited studies for assessing the biological activity of 1,3,4-oxadiazole derivatives.
Anticancer Activity Screening (NCI-60 Cell Line Assay)
The anticancer activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI), USA, against a panel of 60 human tumor cell lines.
Protocol Details:
-
Cell Plating: The 60 different human tumor cell lines are plated in 96-well microtiter plates.
-
Compound Addition: The test compounds are added at a single concentration of 10⁻⁵ M.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Staining: The assay is terminated by the addition of cold trichloroacetic acid, and the cells are stained with Sulforhodamine B (SRB).
-
Measurement: The absorbance is read on an automated plate reader.
-
Data Analysis: The Growth Percent (GP) is calculated for each compound. A GP value of 0 indicates cytostatic activity, while a negative GP value indicates cytotoxicity.[1][2]
Antimicrobial Susceptibility Testing
The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition.
Protocol Details (General):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable growth medium.
-
Inoculation: The microbial suspension is added to each dilution of the compound.
-
Incubation: The inoculated plates or tubes are incubated under appropriate conditions (temperature, time).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.[4][5][6]
Signaling Pathway and Mechanism of Action
While the precise signaling pathways for this compound are not yet elucidated, related compounds have been suggested to exert their effects through various mechanisms.
Conclusion
The in vitro data available for analogs of this compound suggest that this class of compounds holds significant promise as both anticancer and antimicrobial agents. The reproducibility of these findings relies on the meticulous application of standardized experimental protocols as outlined. Further in vitro studies on this compound are warranted to directly assess its biological activity and to elucidate its specific mechanisms of action. This comparative guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related 1,3,4-oxadiazole derivatives.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine, a novel compound within the promising 1,3,4-oxadiazole class of anticancer agents. Due to the limited publicly available in vivo data for this specific molecule, this guide leverages experimental data from structurally related 2,5-disubstituted 1,3,4-oxadiazole analogs that have undergone in vivo validation. The performance of these analogs is compared against established anticancer agents to provide a contextual framework for evaluating the potential efficacy of this compound.
Comparative Analysis of Anticancer Efficacy
The therapeutic potential of 1,3,4-oxadiazole derivatives has been investigated in various preclinical cancer models. This section summarizes the in vivo anticancer activity of selected 2,5-disubstituted 1,3,4-oxadiazole analogs, providing a benchmark for the anticipated performance of this compound.
Table 1: In Vivo Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs in a Dalton's Lymphoma Ascites (DLA) Solid Tumor Model
| Compound | Dose (mg/kg) | Treatment Duration (days) | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Analog 1 | 10 | 14 | 58.2 | 45.1 | [1] |
| Analog 2 | 10 | 14 | 65.4 | 52.8 | [1] |
| Doxorubicin | 2 | 14 | 75.8 | 68.3 | [2][3] |
Note: Analog 1 and Analog 2 are representative 2,5-disubstituted 1,3,4-oxadiazole derivatives with demonstrated in vivo anticancer activity. Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Table 2: In Vivo Anticancer Activity of a Pyrrolotriazine-1,3,4-oxadiazole Derivative in a Human Lung Cancer Xenograft Model
| Compound | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Pyrrolotriazine-1,3,4-oxadiazole Derivative | 50 | Daily | Significant | [4] |
| Vehicle Control | - | Daily | 0 | [4] |
Note: This derivative demonstrated significant in vivo anticancer activity in a human lung cancer cell line (L2987) transplanted into mice.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Dalton's Lymphoma Ascites (DLA) Induced Solid Tumor Model
This model is utilized to assess the in vivo antitumor efficacy of compounds against a rapidly growing tumor.
-
Animal Model: Healthy Swiss albino mice, weighing 20-25g, are used for the study.
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells are propagated in the peritoneal cavity of mice. For the solid tumor model, 1 x 10⁶ DLA cells are injected subcutaneously into the right hind limb of the mice.
-
Treatment Regimen: Twenty-four hours after tumor inoculation, the mice are randomly divided into groups: a vehicle control group, a positive control group (e.g., Doxorubicin), and treatment groups receiving various doses of the test compounds. The treatment is administered intraperitoneally once daily for 14 consecutive days.
-
Efficacy Evaluation: On day 15, after 24 hours of the last dose, the mice are sacrificed. The solid tumors are excised, and the tumor volume and weight are measured. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight of the treated groups with the vehicle control group.
Human Lung Cancer Xenograft Model
This model evaluates the efficacy of compounds on human-derived tumors grown in immunodeficient mice.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Human lung cancer cells (e.g., L2987) are cultured in vitro, and a specific number of cells (typically 5 x 10⁶ to 10 x 10⁶) are subcutaneously injected into the flank of each mouse.
-
Treatment Protocol: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered, often daily, via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The study continues for a predetermined period or until the tumors in the control group reach a specific size.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes and weights in the treated groups to the control group.
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to the inhibition of key cellular processes involved in tumor growth and survival. Two prominent mechanisms are the disruption of microtubule polymerization and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.
Tubulin Polymerization Inhibition
Many anticancer agents, including some 1,3,4-oxadiazole derivatives, exert their effects by interfering with the dynamics of microtubules, which are essential for cell division.
Caption: Inhibition of Tubulin Polymerization by 1,3,4-Oxadiazole Derivatives.
VEGFR-2 Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process.
Caption: Inhibition of VEGFR-2 Signaling by 1,3,4-Oxadiazole Derivatives.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound.
Caption: General Experimental Workflow for In Vivo Anticancer Drug Validation.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the "How": A Comparative Guide to Confirming Mechanism of Action
For researchers, scientists, and drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of modern genetic and proteomic approaches for MoA confirmation, offering insights into their underlying principles, experimental workflows, and the quantitative data they generate. We also contrast these cutting-edge techniques with established, traditional methods to provide a complete picture of the available toolkit.
This guide delves into the specifics of leading genetic and proteomic technologies, including CRISPR-Cas9 screens, shRNA libraries, Thermal Proteome Profiling (TPP), and Affinity Purification-Mass Spectrometry (AP-MS). By presenting detailed experimental protocols, quantitative data in comparative tables, and illustrative diagrams, we aim to equip researchers with the knowledge to select the most appropriate strategy for their specific research questions.
Modern Approaches: A Head-to-Head Comparison
Genetic and proteomic approaches offer powerful, unbiased methods to identify the molecular targets and pathways affected by a therapeutic compound. While both aim to unravel the MoA, they do so from different perspectives: genetics by manipulating the blueprint (DNA/RNA) and proteomics by directly observing the functional machinery (proteins).
| Technique | Principle | Typical Throughput | Key Quantitative Readout | Strengths | Limitations |
| CRISPR-Cas9 Screens | Genome-wide or targeted gene knockout/activation to identify genes whose perturbation phenocopies or alters sensitivity to the drug.[1] | High (pooled screens) | Log-fold change of sgRNA abundance.[2] | High specificity, can identify both sensitizing and resistance genes, applicable to a wide range of cell types.[2][3] | Can have off-target effects, may not be suitable for non-dividing cells, knockout of essential genes can be lethal. |
| shRNA Libraries | Gene silencing via RNA interference to identify genes whose knockdown affects drug response.[4][5] | High (pooled screens) | Enrichment or depletion of shRNA sequences. | Established technology, effective for long-term knockdown studies.[4][6] | Prone to off-target effects, incomplete knockdown can lead to false negatives.[7] |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding; drug binding typically stabilizes its target protein.[8] | Proteome-wide | Change in melting temperature (ΔTm) or isothermal dose-response curves.[9] | Unbiased, label-free, applicable in live cells and tissues, can identify direct and indirect targets.[8] | Requires specialized equipment (mass spectrometer), may not detect targets of very high or low abundance. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a "bait" (e.g., the drug or a tagged protein) to pull down interacting "prey" proteins for identification by mass spectrometry.[10][11] | High | Spectral counts, normalized spectral abundance factor (NSAF).[10] | Can identify direct binding partners and protein complexes, provides quantitative interaction data.[12] | Can generate false positives from non-specific binding, may miss transient or weak interactions.[13] |
Visualizing the Workflow: From Experiment to Insight
To better understand the practical application of these techniques, the following diagrams illustrate their typical experimental workflows.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments discussed.
Pooled CRISPR-Cas9 Knockout Screen Protocol
This protocol outlines the steps for a negative selection screen to identify genes whose knockout confers resistance to a cytotoxic drug.
1. Library Preparation and Lentivirus Production:
-
Amplify the pooled sgRNA library plasmid.
-
Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
2. Cell Transduction and Selection:
-
Transduce the target cells with the lentiviral library at a low MOI (typically 0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
3. Drug Treatment and Cell Proliferation:
-
Split the transduced cell population into a treatment group and a vehicle control group.
-
Treat the cells with the drug at a concentration that inhibits proliferation in wild-type cells.
-
Culture the cells for a sufficient period to allow for the enrichment of resistant cells.
4. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the treatment and control groups.
-
Extract genomic DNA from the cell pellets.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in each population.
5. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log-fold change in sgRNA abundance between the drug-treated and control samples.
-
Identify "hit" genes based on statistically significant enrichment of their corresponding sgRNAs in the drug-treated population.
Thermal Proteome Profiling (TPP) Protocol
This protocol describes a typical TPP experiment to identify the protein targets of a small molecule.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the compound of interest or a vehicle control for a specified time.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C) for a fixed duration (e.g., 3 minutes).
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation.
4. Protein Digestion and Labeling:
-
Digest the soluble proteins into peptides using trypsin.
-
Label the peptides from each temperature point with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
5. LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Identify and quantify the relative abundance of each protein at each temperature point.
-
Generate melting curves for each protein by plotting the relative soluble protein abundance as a function of temperature.
-
Determine the melting temperature (Tm) for each protein in the presence and absence of the drug.
-
Identify target proteins by a significant shift in their Tm upon drug treatment.[8]
Traditional Methods: The Enduring Foundation
While modern high-throughput techniques offer unprecedented scale and discovery potential, traditional biochemical and pharmacological assays remain essential for validating findings and providing detailed mechanistic insights.
| Technique | Principle | Typical Throughput | Key Quantitative Readout | Strengths | Limitations |
| Enzyme Inhibition Assays | Measures the effect of a compound on the catalytic activity of a purified enzyme.[14][15][16][17][18] | Low to medium | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant).[19] | Provides direct evidence of target engagement and inhibition kinetics, highly quantitative.[14] | Requires a purified and active enzyme, may not reflect cellular context. |
| Receptor Binding Assays | Measures the ability of a compound to bind to a specific receptor, often by competing with a radiolabeled ligand.[20][21][22][23] | Medium to high | Kd (dissociation constant), Ki (inhibition constant).[22] | Directly measures binding affinity, can be adapted for high-throughput screening.[21] | Often uses purified receptors or membrane preparations, may not capture functional consequences of binding. |
Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway that can be interrogated by these methods. Genetic approaches can knockout or knockdown key components (e.g., Receptor, Kinase 1), while proteomic methods can directly measure drug binding to these proteins.
Conclusion: An Integrated Approach to MoA Confirmation
The choice of method for confirming a drug's mechanism of action depends on the specific research question, the available resources, and the stage of drug development. Genetic and proteomic approaches provide powerful, unbiased tools for initial target discovery and hypothesis generation. Traditional biochemical assays remain the gold standard for validating these findings and providing detailed mechanistic characterization. Ultimately, a multi-faceted approach that integrates data from these complementary techniques will provide the most comprehensive and robust understanding of a compound's mechanism of action, paving the way for the development of safer and more effective therapies.
References
- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. Profiling of protein interaction networks of protein complexes using affinity purification and quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes | Semantic Scholar [semanticscholar.org]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within research and development settings. This document outlines the essential procedures for the proper disposal of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine, a compound utilized in drug development and scientific research. Due to the limited specific toxicological data for this exact compound, it must be handled with the assumption of significant potential hazards, based on information available for the parent compound, 1,3,4-oxadiazol-2-amine.
The Safety Data Sheet (SDS) for the core structure, 1,3,4-oxadiazol-2-amine, indicates that it is corrosive and can cause severe skin burns and eye damage.[1] Therefore, all handling and disposal operations must be conducted with strict adherence to safety protocols to minimize exposure risks.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the corrosive nature of the parent compound, this compound should be treated as a hazardous substance. All personnel involved in its handling and disposal must wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe handling and disposal of waste containing this compound. This includes the pure compound, contaminated materials, and solutions.
1. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect unused or expired this compound and any contaminated disposable items (e.g., weighing papers, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]
2. Container Management: All waste containers must be in good condition and compatible with the chemical. Containers should be kept tightly closed except when waste is being added.[2] Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Corrosive," "Toxic").[2]
3. Spill and Decontamination Procedures:
-
Small Spills: In the event of a small spill, absorb the material using an inert absorbent such as vermiculite or sand.[2] Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent. All cleaning materials used for decontamination must also be collected and disposed of as hazardous waste.[2]
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
-
Crucially, do not dispose of this compound or its containers in the regular trash or down the drain. [2][4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
Comprehensive Safety and Handling Guide for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. It is intended for researchers, scientists, and drug development professionals to ensure the safe laboratory use of this compound.
Hazard Assessment and Safety Data
This compound is classified as an acute toxicant if swallowed and is designated with the GHS07 pictogram for "harmful".[1] While comprehensive toxicological data is not available, it is prudent to handle this compound with care, assuming it may cause skin and eye irritation.
| Property | Value | Source |
| Molecular Formula | C₉H₈FN₃O | [1] |
| Molecular Weight | 193.18 g/mol | [1] |
| Physical State | Solid Crystalline | [2] |
| Appearance | White | [2] |
| Melting Point | 168 - 176 °C | [2] |
| GHS Hazard Class | Acute Toxicity 4, Oral | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
| Storage Class | 11: Combustible Solids | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses. | Must meet ANSI Z87.1 standards. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Ensure gloves are compatible with the solvents being used. |
| Body | Flame-resistant lab coat. | --- |
| Feet | Closed-toe shoes. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. | Follow institutional guidelines for respirator selection and fit-testing. |
Figure 1: PPE Selection Workflow
Experimental Protocols: Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of this chemical.
1. Preparation and Weighing:
-
Always handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust particles.
-
Before weighing, ensure the analytical balance is clean and located in an area free from drafts.
-
Use appropriate weighing paper or a container to avoid contaminating the balance.
-
Transfer the weighed compound directly to the reaction vessel within the fume hood.
2. Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
All reactions involving this compound should be conducted in a fume hood.
-
Ensure all glassware is properly secured and that the reaction setup is stable.
3. Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, especially if reactive reagents were used.
-
During extraction and washing steps, be aware of potential pressure buildup in the separatory funnel. Vent the funnel frequently.
-
For purification via column chromatography, pack the column in the fume hood.
-
When evaporating solvents, use a rotary evaporator with a cold trap to capture solvent vapors.
Figure 2: Chemical Handling Workflow
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound and all solvents from the reaction and purification steps should be collected in a separate, sealed, and labeled hazardous liquid waste container.[3] Do not mix with incompatible waste streams.[3]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[3]
2. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and kept closed except when adding waste.[3]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the primary hazards.[3]
3. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] Sweep up the absorbed material and place it in the designated solid hazardous waste container.[3]
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Do not dispose of this compound down the drain or in regular trash.[3]
By following these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before beginning any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









